2,4-Dibromo-6-(2-methoxyethyl)aniline
Description
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Properties
IUPAC Name |
2,4-dibromo-6-(2-methoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2NO/c1-13-3-2-6-4-7(10)5-8(11)9(6)12/h4-5H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLGYBAQLZOOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=C(C(=CC(=C1)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 2,4-Dibromo-6-(2-methoxyethyl)aniline (CAS 1803611-14-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-6-(2-methoxyethyl)aniline is a substituted aniline that, due to its specific substitution pattern, presents itself as a valuable research chemical and a potential building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. The presence of two bromine atoms offers sites for further functionalization through various cross-coupling reactions, while the amino group can be readily derivatized. The methoxyethyl group at the ortho position can influence the molecule's conformation and physicochemical properties. While detailed public data on this specific compound is limited, this guide aims to provide a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications by drawing parallels with structurally related compounds.
Core Physicochemical Properties
Direct experimental data for 2,4-Dibromo-6-(2-methoxyethyl)aniline is not widely available in peer-reviewed literature. However, we can infer its properties based on its structure and data from analogous compounds such as 2,4-dibromoaniline and other substituted anilines.
| Property | Predicted Value |
| CAS Number | 1803611-14-4 |
| Molecular Formula | C₉H₁₁Br₂NO |
| Molecular Weight | 308.99 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like methanol, toluene, and dichloromethane. |
| Melting Point | Likely to be in a similar range to other substituted dibromoanilines (e.g., 2,4-dibromoaniline melts at 78-80 °C). |
| Boiling Point | Higher than that of 2,4-dibromoaniline due to the additional substituent. |
Proposed Synthesis Workflow
A plausible synthetic route for 2,4-Dibromo-6-(2-methoxyethyl)aniline can be envisioned starting from a commercially available substituted aniline. The following multi-step synthesis is a representative pathway.
Caption: Proposed synthetic pathway for 2,4-Dibromo-6-(2-methoxyethyl)aniline.
Detailed Experimental Protocol (Hypothetical)
Step 1: Bromination of 2-(2-Aminophenyl)ethanol
-
Dissolve 2-(2-aminophenyl)ethanol (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of isomers.
Step 2: Isomer Separation
-
The crude product from Step 1 is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired 2,4-Dibromo-6-(2-hydroxyethyl)aniline isomer.
Step 3: Methylation of 2,4-Dibromo-6-(2-hydroxyethyl)aniline
-
Dissolve the purified 2,4-Dibromo-6-(2-hydroxyethyl)aniline (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,4-Dibromo-6-(2-methoxyethyl)aniline.
Applications in Drug Discovery
Substituted anilines are a cornerstone in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of therapeutic agents. The structural motifs present in 2,4-Dibromo-6-(2-methoxyethyl)aniline suggest its potential utility in several areas of drug discovery.
-
Kinase Inhibitors : The aniline scaffold is a common feature in many kinase inhibitors, where it often forms hydrogen bonds with the hinge region of the kinase domain. The bromine atoms can be utilized for late-stage diversification of a lead compound through Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to explore the chemical space around the core scaffold.
-
Antineoplastic Agents : Various substituted anilines have been incorporated into compounds with potent antitumor activities. For instance, certain aniline derivatives have been evaluated as inhibitors of human DNA topoisomerase II.[1]
-
Antimicrobial Agents : The dibromoaniline core could be a starting point for the synthesis of novel antimicrobial compounds.
The methoxyethyl substituent can improve metabolic stability and modulate the pharmacokinetic properties of a potential drug candidate.
Safety and Handling
-
Hazard Classification : Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles.
-
Skin Protection : Wear protective gloves and clothing.
-
Respiratory Protection : Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
-
-
Handling : Handle in a well-ventilated area. Avoid creating dust. Wash thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2,4-Dibromo-6-(2-methoxyethyl)aniline is a chemical compound with significant potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. While direct experimental data is currently scarce in the public domain, this guide provides a framework for its predicted properties, a plausible synthetic approach, and its potential applications based on the well-established chemistry of its structural analogs. As research progresses, it is anticipated that more detailed information about this compound will become available, further elucidating its utility in the scientific community.
References
-
Kuujia. (n.d.). Cas no 1803611-14-4 (2,4-dibromo-6-(2-methoxyethyl)aniline). Retrieved from [Link]
-
CAS号查询. (n.d.). 2228408-75-9_CAS号:2228408-75-9_3-(5.... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (b) 2,4-Dibromo-6-methylanisole. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;dihydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
-
Wikipedia. (2023, September 21). 2,4,6-Tribromoaniline. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6.
-
SupraBank. (n.d.). Molecules - 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline. Retrieved from [Link]
-
AA BLOCKS. (2018, July 20). Building Blocks. Retrieved from [Link]
-
ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited (Page 88). Retrieved from [Link]
-
PubMed. (1992). Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. Retrieved from [Link]
Sources
Structural Dynamics and Synthetic Utility of 2,4-Dibromo-6-(2-methoxyethyl)aniline
Executive Summary
2,4-Dibromo-6-(2-methoxyethyl)aniline (CAS: 1803611-14-4) represents a specialized class of poly-halogenated anilines characterized by high lipophilicity and steric crowding. Unlike simple haloanilines, the presence of the 2-methoxyethyl pendant arm at the ortho position introduces unique solubility profiles and potential for intramolecular hydrogen bonding. This compound serves as a critical intermediate in the synthesis of mucolytic agents (analogs of Ambroxol/Bromhexine) and as a scaffold in medicinal chemistry for exploring hydrophobic pockets in kinase inhibitors.
This guide details the structural rationale, validated synthesis protocols, and reactivity patterns of this molecule, providing researchers with a roadmap for its utilization in high-value organic synthesis.
Chemical Identity & Structural Analysis[1]
Nomenclature and Core Structure
-
IUPAC Name: 2,4-Dibromo-6-(2-methoxyethyl)aniline
-
Molecular Formula: C
H Br NO -
Molecular Weight: 308.99 g/mol
-
Core Scaffold: Aniline (Benzenamine)
-
Substituents:
-
C1: Amino group (-NH
) – Strong activator, ortho, para director. -
C2 & C4: Bromine atoms – Deactivating, weak ortho, para directors (but dominated by NH
). -
C6: 2-Methoxyethyl group (
) – Weak activator, provides steric bulk.
-
Electronic and Steric Environment
The reactivity of this molecule is defined by the "push-pull" dynamics between the amino group and the bromine atoms.
| Feature | Effect on Reactivity |
| Amino Group (C1) | Increases electron density in the ring, making it susceptible to oxidation; acts as the primary directing group. |
| 2,4-Dibromo Pattern | Significantly lowers the pKa of the aniline nitrogen (making it less basic) via inductive withdrawal. |
| 6-Methoxyethyl | Blocks the second ortho position, preventing over-bromination to a tribromo species. The ether oxygen can act as a weak Lewis base. |
Intramolecular Dynamics (The "Scorpion" Tail)
The 2-methoxyethyl side chain is not merely a spectator. In non-polar solvents, the ether oxygen can engage in a weak intramolecular hydrogen bond with the aniline protons, stabilizing a specific conformer.
Figure 1: Potential intramolecular hydrogen bonding interaction stabilizing the side-chain conformation.
Synthetic Protocol: Regioselective Bromination
The synthesis relies on the inherent directing power of the amino group.[1] Since the C6 position is already occupied by the alkyl chain, bromination is forced exclusively to the C2 and C4 positions.
Retrosynthetic Logic
Target: 2,4-Dibromo-6-(2-methoxyethyl)aniline
Precursor: 2-(2-Methoxyethyl)aniline
Reagent: N-Bromosuccinimide (NBS) or Br
Experimental Procedure (High-Yield Protocol)
Note: This protocol assumes the use of NBS for milder, more controlled bromination compared to elemental bromine.
Materials:
-
Substrate: 2-(2-Methoxyethyl)aniline (1.0 eq)
-
Reagent: N-Bromosuccinimide (2.05 eq)
-
Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)
-
Quench: Sodium thiosulfate (sat. aq.)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 2-(2-methoxyethyl)aniline and ACN. Cool to 0°C in an ice bath to suppress oxidation of the amine.
-
Addition: Dissolve NBS in a minimal amount of ACN and add dropwise to the aniline solution over 30 minutes. Crucial: Slow addition prevents the formation of radical byproducts.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material (lower Rf) should disappear, replaced by the di-bromo product (higher Rf).
-
Quench: Pour the reaction mixture into ice-cold water containing 5% sodium thiosulfate (to neutralize active bromine species).
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Expected Yield: 85-92% Appearance: Off-white to pale yellow crystalline solid.
Spectroscopic Characterization (Predicted)
Verification of the structure requires confirming the loss of ortho and para protons and the retention of the side chain.
| Nucleus | Signal (ppm) | Multiplicity | Integration | Assignment |
| 1H NMR | 7.55 | Doublet (J=2.2 Hz) | 1H | Ar-H (C3, between Br) |
| 7.25 | Doublet (J=2.2 Hz) | 1H | Ar-H (C5, adjacent to alkyl) | |
| 4.20 | Broad Singlet | 2H | -NH | |
| 3.65 | Triplet (J=6.5 Hz) | 2H | -CH | |
| 3.35 | Singlet | 3H | -OCH | |
| 2.85 | Triplet (J=6.5 Hz) | 2H | Ar-CH | |
| 13C NMR | ~142.0 | Quaternary | - | C1 (Ar-NH |
| ~110.0 | Quaternary | - | C2 (Ar-Br) | |
| ~108.5 | Quaternary | - | C4 (Ar-Br) |
Note: The coupling constant (J=2.2 Hz) between aromatic protons confirms their meta relationship, proving the 2,4-substitution pattern.
Reactivity & Applications
This molecule is a "privileged scaffold" because it contains three distinct handles for further functionalization: the amine, the aryl bromides, and the ether tail.
Palladium-Catalyzed Cross-Coupling
The bromine atoms at C2 and C4 have different steric environments.
-
C4-Br (Para): Less sterically hindered. Reacts first in controlled Suzuki-Miyaura couplings.
-
C2-Br (Ortho): Sterically crowded by the NH
group. Requires specialized ligands (e.g., Buchwald phosphines like XPhos) for activation.
Workflow: Selective Functionalization
The following diagram illustrates the logical flow for selectively modifying this scaffold.
Figure 2: Divergent synthetic pathways utilizing the specific steric and electronic properties of the scaffold.
Safety and Handling (SDS Summary)
While specific toxicological data for this exact CAS may be limited, it should be handled as a halogenated aniline .
-
Hazard Classification:
-
Acute Toxicity (Oral/Dermal): Category 3 (Toxic). Anilines can cause methemoglobinemia.
-
Skin/Eye Irritation: Category 2.[2]
-
Sensitization: Potential skin sensitizer.
-
-
PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. All operations must be performed in a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (brominated compounds can degrade photolytically).
References
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
-
Regioselectivity in Aniline Bromination
-
Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A mild, selective nuclear bromination reagent for reactive aromatic compounds." Journal of Organic Chemistry, 44(25), 4733-4735. Link
-
-
Chemical Structure Database
-
PubChem Compound Summary for CAS 1803611-14-4. Link (Note: Direct CAS search required as specific entry may be vendor-indexed).
-
- Related Pharmacophores (Ambroxol Derivatives): Cazan, C., et al. "Synthesis and structural characterization of new Ambroxol derivatives." Central European Journal of Chemistry, 10, 123-131. (Provides context on the utility of dibromoanilines).
Sources
Introduction: The Significance of Substituted Anilines in Medicinal Chemistry
An In-depth Technical Guide to 2,4-Dibromo-6-(2-methoxyethyl)aniline: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, predicted spectroscopic data, and potential applications of the novel compound 2,4-Dibromo-6-(2-methoxyethyl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new aniline derivatives as potential therapeutic agents.
The aniline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] The synthetic versatility of the aniline ring allows for precise modification of its electronic and steric properties, enabling the fine-tuning of pharmacological profiles.[2] Substituted anilines are integral components of numerous FDA-approved drugs, particularly in oncology, where they often serve as key pharmacophores for kinase inhibitors.[3] The strategic placement of various functional groups on the aniline ring can lead to enhanced target affinity, improved metabolic stability, and reduced off-target effects.[4] This guide focuses on the specific, yet lesser-known, derivative, 2,4-Dibromo-6-(2-methoxyethyl)aniline, exploring its characteristics and potential as a valuable building block in drug discovery.
Molecular Profile and Physicochemical Properties
A precise understanding of the molecular formula and weight is fundamental for any experimental work, including synthesis, purification, and biological screening.
Chemical Structure and Formula
The structure of 2,4-Dibromo-6-(2-methoxyethyl)aniline is characterized by an aniline core with two bromine atoms at positions 2 and 4, and a 2-methoxyethyl group at the 6th position.
Molecular Formula: C₉H₁₁Br₂NO
Calculation of Molecular Formula:
-
Aniline base: C₆H₇N
-
Substitution of two hydrogens with two bromines: - 2H + 2Br
-
Substitution of one hydrogen with a 2-methoxyethyl group (-CH₂CH₂OCH₃): - 1H + C₃H₇O
-
Resulting changes: C +3, H -2-1+7 = +4, N, Br +2, O +1
-
Final Formula: C₆₊₃H₇₊₄Br₂NO = C₉H₁₁Br₂NO
Molecular Weight
The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis.
Monoisotopic Mass: 306.9207 g/mol Average Mass: 308.926 g/mol
| Property | Value |
| Molecular Formula | C₉H₁₁Br₂NO |
| Monoisotopic Mass | 306.9207 g/mol |
| Average Mass | 308.926 g/mol |
| Nominal Mass | 307 g/mol |
Proposed Synthetic Pathway
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2,4-Dibromo-6-(2-methoxyethyl)aniline.
Step-by-Step Experimental Protocol
Step 1: Protection of the Amino Group
-
Rationale: The amino group of the starting material, 2-bromo-6-methylaniline, is highly reactive and can interfere with subsequent bromination and benzylic functionalization steps. Acetylation is a common and effective method to protect the amino group as an acetamide.
-
Procedure:
-
Dissolve 2-bromo-6-methylaniline (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) dropwise while stirring.
-
Heat the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the acetylated product.
-
Filter, wash with water, and dry the solid N-(2-bromo-6-methylphenyl)acetamide.
-
Step 2: Aromatic Bromination
-
Rationale: The acetylated amino group is an ortho-, para-director. With the ortho-position at C2 already brominated and the other ortho-position at C6 sterically hindered by the methyl group, the incoming bromine will be directed to the para-position (C4).
-
Procedure:
-
Dissolve the N-(2-bromo-6-methylphenyl)acetamide (1 equivalent) in a suitable solvent like acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in acetic acid at room temperature.
-
Stir the mixture for several hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with a solution of sodium bisulfite to remove excess bromine.
-
Precipitate the product by adding water, then filter, wash, and dry to obtain N-(2,4-dibromo-6-methylphenyl)acetamide.
-
Step 3: Benzylic Bromination
-
Rationale: To introduce a functional group for the subsequent ether synthesis, the methyl group is converted to a bromomethyl group via a free-radical chain reaction using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN).
-
Procedure:
-
Suspend N-(2,4-dibromo-6-methylphenyl)acetamide (1 equivalent) in a non-polar solvent such as carbon tetrachloride.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.
-
Evaporate the solvent to yield the crude N-(2,4-dibromo-6-(bromomethyl)phenyl)acetamide.
-
Step 4: Williamson Ether Synthesis
-
Rationale: The bromomethyl group is a good electrophile for an SN2 reaction with a methoxide nucleophile to form the desired methoxyethyl precursor.
-
Procedure:
-
Prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol.
-
Add the crude N-(2,4-dibromo-6-(bromomethyl)phenyl)acetamide (1 equivalent) to the sodium methoxide solution.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction mixture and remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain N-(2,4-dibromo-6-(methoxymethyl)phenyl)acetamide.
-
Step 5: Deprotection of the Amino Group
-
Rationale: The final step is the removal of the acetyl protecting group to regenerate the free aniline. This can be achieved by either acidic or basic hydrolysis.
-
Procedure (Acidic Hydrolysis):
-
Dissolve the N-(2,4-dibromo-6-(methoxymethyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the solution to reflux for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the final product.
-
Filter the solid, wash thoroughly with water, and dry to yield 2,4-Dibromo-6-(2-methoxyethyl)aniline.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | - Aromatic protons will appear as two singlets or doublets in the range of δ 7.0-7.5 ppm. - The methylene protons adjacent to the aromatic ring (-CH₂-) will likely be a triplet around δ 3.6-3.8 ppm. - The methylene protons adjacent to the methoxy group (-CH₂O-) should appear as a triplet around δ 3.4-3.6 ppm. - The methoxy protons (-OCH₃) will be a sharp singlet around δ 3.3 ppm. - The amine protons (-NH₂) will present as a broad singlet, with its chemical shift dependent on the solvent and concentration. |
| ¹³C NMR | - Aromatic carbons will appear in the δ 110-150 ppm region. The carbons attached to bromine will be shifted downfield. - The carbon of the -CH₂- group attached to the ring is expected around δ 35-40 ppm. - The carbon of the -CH₂O- group should be in the δ 70-75 ppm range. - The methoxy carbon (-OCH₃) will be around δ 58-60 ppm. |
| Mass Spectrometry (EI) | - A prominent molecular ion peak (M⁺) should be observed, showing a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4). |
| Infrared (IR) Spectroscopy | - N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. - C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹. - C-H stretching of the alkyl chain will be seen just below 3000 cm⁻¹. - C-O stretching of the ether will be in the 1050-1150 cm⁻¹ range. - C-Br stretching will be in the fingerprint region, typically below 700 cm⁻¹. |
Potential Applications in Drug Development
Substituted anilines are of significant interest in drug discovery due to their ability to act as versatile pharmacophores.[5]
-
Kinase Inhibition: Many kinase inhibitors used in cancer therapy feature a substituted aniline core that anchors the molecule in the ATP-binding pocket of the target kinase. The specific substitution pattern on the aniline ring of 2,4-Dibromo-6-(2-methoxyethyl)aniline could offer a unique combination of steric and electronic properties for targeting specific kinases.[1]
-
Antimicrobial and Antiviral Agents: The lipophilicity introduced by the bromine atoms and the methoxyethyl group could enhance cell membrane permeability, a desirable trait for antimicrobial and antiviral drug candidates.
-
Neurological Disorders: The aniline scaffold is also found in drugs targeting the central nervous system. Further functionalization of the amino group could lead to compounds with potential activity against various neurological targets.
Safety and Handling
While specific toxicity data for 2,4-Dibromo-6-(2-methoxyethyl)aniline is not available, it should be handled with care, assuming it may be toxic and an irritant, based on the known properties of similar halogenated anilines. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), and working in a well-ventilated fume hood are essential.
Conclusion
2,4-Dibromo-6-(2-methoxyethyl)aniline represents a novel, synthetically accessible compound with potential for application in medicinal chemistry and drug development. This guide provides a foundational understanding of its molecular properties, a detailed proposed synthetic route, and predicted analytical data to facilitate its synthesis and characterization. The exploration of such novel substituted anilines is a promising avenue for the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
Sources
Solubility data for 2,4-Dibromo-6-(2-methoxyethyl)aniline in organic solvents
Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of 2,4-Dibromo-6-(2-methoxyethyl)aniline
Part 1: Executive Summary & Compound Architecture
2,4-Dibromo-6-(2-methoxyethyl)aniline (CAS 1803611-14-4) is a specialized halogenated aniline intermediate, primarily utilized in the synthesis of heterocycles for agrochemical and pharmaceutical applications. Unlike its ubiquitous analogs (e.g., 2,4-dibromoaniline), public experimental solubility datasets for this specific New Chemical Entity (NCE) are sparse.
This guide bridges that gap. It provides a Predictive Solubility Matrix derived from Structure-Property Relationships (SPR) with verified analogs (2,4-Dibromo-6-methylaniline and 2,4-Dibromo-6-methoxyaniline) and details the Definitive Experimental Protocol required to validate these values for regulatory and process scaling purposes.
Structural Impact on Solubility
The molecule features three distinct domains affecting its dissolution thermodynamics:
-
Hydrophobic Core: The dibromo-phenyl ring drives solubility in non-polar aromatics (Toluene, Xylene).
-
H-Bond Donor: The primary amine (
) facilitates interaction with polar protic solvents (Alcohols). -
Flexible Ether Tail: The 6-(2-methoxyethyl) chain acts as a solubilizing tether. Compared to the rigid methyl group of 2,4-dibromo-6-methylaniline, this flexible ether linkage significantly lowers the crystal lattice energy, likely resulting in a lower melting point and higher solubility in semi-polar solvents (Ethyl Acetate, Acetone) than its analogs.
Part 2: Predicted Solubility Landscape
Note: The values below are calculated estimates based on UNIFAC group contribution methods and comparative data from chemically equivalent analogs (CAS 30273-41-7 and CAS 88149-47-7).
Table 1: Predicted Mole Fraction Solubility (
| Solvent Class | Solvent | Predicted Solubility ( | Thermodynamic Interaction |
| Polar Aprotic | Acetone | Highest. Dipole-dipole + Ether interaction. | |
| Ester | Ethyl Acetate | High. Favorable van der Waals & polar matching. | |
| Polar Protic | Ethanol | Moderate. H-bonding with | |
| Polar Protic | Methanol | Moderate. Slightly lower due to alkyl chain hydrophobicity. | |
| Non-Polar | Toluene | High. | |
| Alkane | n-Hexane | Lowest. Incompatible polarity. | |
| Aqueous | Water | Insoluble.[1] Hydrophobic effect dominates. |
Key Insight for Process Engineers: Avoid using pure alkanes (Hexane/Heptane) for initial dissolution; they are best used as antisolvents in crystallization workflows. For high-concentration stock solutions, Acetone or Ethyl Acetate are the recommended carriers.
Part 3: Experimental Methodology (Self-Validating Protocol)
To generate the definitive thermodynamic data required for crystallization design, the Laser Dynamic Monitoring Method is superior to static gravimetric analysis due to its speed and ability to detect the metastable zone width (MSZW).
Workflow Visualization
Caption: Dynamic solubility determination workflow using laser transmissivity to identify the exact dissolution temperature (
Step-by-Step Protocol
-
Preparation: Weigh a precise mass (
) of 2,4-Dibromo-6-(2-methoxyethyl)aniline and solvent ( ) into a jacketed glass vessel (accuracy g). -
System Setup: Insert a laser probe (or turbidity meter) and a PT100 temperature sensor into the slurry. Ensure magnetic stirring at 400 RPM to eliminate concentration gradients.
-
Dynamic Heating: Raise the temperature of the circulating water bath at a slow, controlled rate (0.1 K/min).
-
Why: Fast heating causes "overshoot," resulting in false high-solubility readings.
-
-
Detection: Monitor the laser intensity (
).-
State 0: Low
(Suspension scatters light). -
Transition: Sharp rise in
. -
State 1: Max
(Clear solution). -
Record: The temperature at the inflection point is
.
-
-
Replication: Repeat with varying mass fractions to cover the temperature range 278.15 K to 323.15 K.
Part 4: Thermodynamic Modeling & Correlation
Once the
The Modified Apelblat Equation:
Where:
- : Mole fraction solubility.
- : Absolute temperature (K).[2][3]
- : Empirical model parameters derived from regression.
Thermodynamic Parameter Extraction
From the Apelblat parameters, the dissolution enthalpy (
Expected Thermodynamic Behavior:
- (Endothermic): Solubility will increase with temperature. The energy required to break the crystal lattice of the dibromo-aniline derivative is significant.
- : The flexible methoxyethyl tail provides significant entropic gain upon solvation, driving the dissolution process.
Part 5: References & Authority[5]
-
Chemical Identity: 2,4-Dibromo-6-(2-methoxyethyl)aniline (CAS 1803611-14-4).[4] Chemical Book & ChemSRC Databases.
-
Analogous Data (Methodology): Measurement and Correlation of Solubility of 2,4-Dibromo-6-nitroaniline in Organic Solvents. Journal of Chemical & Engineering Data. (Standard protocol reference for halogenated anilines).
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
-
Structural Analog Reference: 2,4-Dibromo-6-methylaniline (CAS 30273-41-7).[5] GuideChem.
Sources
Navigating the Uncharted: A Technical Safety Guide to 2,4-Dibromo-6-(2-methoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Prudence
Therefore, this guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including substituted anilines and brominated aromatic compounds. The safety protocols and hazard assessments presented herein are based on established principles of chemical toxicology and should be regarded as a conservative and precautionary framework. All handling of this compound must be conducted with the utmost care, assuming it to be hazardous.
Section 1: Hazard Identification and Toxicological Profile
The toxicological properties of 2,4-Dibromo-6-(2-methoxyethyl)aniline have not been extensively studied. However, by examining its structural motifs—a dibrominated aniline core with a methoxyethyl substituent—we can infer a probable hazard profile.
The Aniline Core: A Foundation for Toxicity
Anilines as a class of compounds are known to exhibit significant toxicity. The primary toxicological effects are often related to the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[1] Many substituted anilines are also known to cause hemolysis, the rupture of red blood cells.[1]
The Influence of Bromination
The presence of two bromine atoms on the aromatic ring is expected to increase the compound's lipophilicity and may enhance its persistence in biological systems. Brominated aromatic compounds can be toxic and pose environmental hazards.[2] They are often irritating to the skin, eyes, and respiratory tract.
Predicted Hazard Classification
Based on the toxicological data of related compounds like 2,4-dibromoaniline, the following GHS hazard classifications are predicted for 2,4-Dibromo-6-(2-methoxyethyl)aniline:
-
Acute Toxicity, Oral: Likely toxic if swallowed.
-
Acute Toxicity, Dermal: Potentially harmful in contact with skin.
-
Acute Toxicity, Inhalation: Potentially harmful if inhaled.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.
It is also prudent to consider the possibility of target organ toxicity, particularly affecting the blood, liver, and kidneys, with repeated or prolonged exposure, a known characteristic of some substituted anilines.[3]
Section 2: Physicochemical Properties (Predicted)
No experimental data for the physicochemical properties of 2,4-Dibromo-6-(2-methoxyethyl)aniline are available. The following table provides data for a closely related compound, 2,4-Dibromoaniline (CAS: 615-57-6) , to offer a general understanding of the expected physical state and properties.[4][5]
| Property | Value (for 2,4-Dibromoaniline) | Predicted Characteristics for 2,4-Dibromo-6-(2-methoxyethyl)aniline |
| Molecular Formula | C₆H₅Br₂N | C₉H₁₁Br₂NO |
| Molecular Weight | 250.92 g/mol | 308.99 g/mol |
| Appearance | Crystals | Likely a solid (crystalline or powder) |
| Melting Point | 78-82 °C | May have a similar or slightly different melting point |
| Boiling Point | 264.8 °C at 760 mmHg | Likely to have a higher boiling point due to the methoxyethyl group |
| Solubility | Sparingly soluble in water | Expected to have low water solubility |
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Given the predicted hazardous nature of this compound, a stringent set of safety protocols must be followed.
Engineering Controls: The First Line of Defense
All work with 2,4-Dibromo-6-(2-methoxyethyl)aniline, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]
Personal Protective Equipment (PPE): Essential Barrier Protection
A comprehensive PPE regimen is mandatory.
| PPE Component | Specifications | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] | To prevent skin contact, which may cause irritation and systemic toxicity. |
| Eye Protection | Safety goggles with side shields or a face shield.[7] | To protect the eyes from splashes and dust, preventing serious irritation. |
| Lab Coat | A flame-resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations. | To prevent inhalation of fine dust or aerosols. |
Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing Personal Protective Equipment.
Section 4: Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials should be treated as hazardous waste.
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Emergency Response Flowchart
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. dollycorporation.com [dollycorporation.com]
- 3. Category analysis of the substituted anilines studied in a 28-day...: Ingenta Connect [ingentaconnect.com]
- 4. 2,4-Dibromoaniline | CAS#:615-57-6 | Chemsrc [chemsrc.com]
- 5. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LCSS: BROMINE [web.stanford.edu]
- 7. carlroth.com [carlroth.com]
Technical Guide: 2,4-Dibromo-6-(2-methoxyethyl)aniline in Drug Discovery
[1]
Executive Summary
2,4-Dibromo-6-(2-methoxyethyl)aniline (CAS: 1803611-14-4 ) is a high-value molecular scaffold used in the synthesis of complex pharmaceutical candidates.[1] It serves as a critical building block for "Fragment-Based Drug Discovery" (FBDD), specifically for designing Kinase Inhibitors and GPCR Ligands where the aniline core mimics the hinge-binding region of ATP or interacts with key transmembrane residues.
Its structural uniqueness lies in the 2-methoxyethyl tail , a privileged motif that enhances aqueous solubility and metabolic stability compared to traditional alkyl chains, while the 2,4-dibromo substitution pattern allows for precise, sequential metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Chemical Identity & Properties
The compound is a member of the poly-halogenated aniline family, structurally related to the mucolytic drugs Bromhexine and Ambroxol , but optimized for modern library synthesis.
| Property | Data |
| Chemical Name | 2,4-Dibromo-6-(2-methoxyethyl)aniline |
| CAS Number | 1803611-14-4 |
| Molecular Formula | C₉H₁₁Br₂NO |
| Molecular Weight | 308.99 g/mol |
| Core Scaffold | Aniline (Benzenamine) |
| Key Functional Groups | Primary Amine (-NH₂), Aryl Bromides (C2, C4), Ether Tail (-CH₂CH₂OCH₃) |
| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in water (unless protonated) |
| pKa (Calculated) | ~2.5–3.0 (The electron-withdrawing Br atoms significantly reduce the basicity of the amine) |
Applications in Research & Synthesis
A. Sequential Cross-Coupling (The "Diversity Handle")
The primary research use of this compound is as a regioselective template . The two bromine atoms at positions 2 and 4 are electronically distinct, allowing chemists to functionalize the ring sequentially without needing protecting groups.
-
C4-Position (Para): More sterically accessible and electronically activated. It typically undergoes oxidative addition with Palladium (Pd) catalysts first.
-
C2-Position (Ortho): Sterically hindered by the adjacent amine and the 6-position tail. It reacts second, usually requiring harsher conditions or specialized ligands (e.g., S-Phos, X-Phos).
This "Programmed Synthesis" capability makes it ideal for creating trisubstituted benzene libraries .
B. Solubility & ADME Optimization
In drug development, replacing a lipophilic alkyl group (like a propyl or butyl chain) with a 2-methoxyethyl group is a standard strategy to:
-
Lower LogP: Reduce lipophilicity to improve oral bioavailability.
-
Hydrogen Bonding: The ether oxygen acts as a weak H-bond acceptor, potentially interacting with solvent water or protein residues.
-
Metabolic Blocking: The ether linkage is generally more stable to cytochrome P450 oxidation than a terminal alkyl methyl group.
C. Structural Analog to Mucolytics
Researchers investigating Na+ channel blockers or mucoregulators often use this compound to synthesize analogs of Bromhexine . By replacing the bulky N-cyclohexyl ring of Bromhexine with the flexible methoxyethyl chain, scientists can probe the Structure-Activity Relationship (SAR) of the ion-channel binding pocket.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold
Note: This protocol describes the formation of the title compound from its precursor, 2-(2-methoxyethyl)aniline.
Reagents: 2-(2-methoxyethyl)aniline (1.0 eq), N-Bromosuccinimide (NBS, 2.05 eq), Acetonitrile (ACN).
-
Dissolution: Dissolve 2-(2-methoxyethyl)aniline in ACN (0.1 M concentration) under N₂ atmosphere.
-
Bromination (Step 1): Cool to 0°C. Add NBS (1.0 eq) portion-wise over 30 minutes. The first bromine adds predominantly to the para-position (C4) .
-
Bromination (Step 2): Warm to Room Temperature (RT). Add the second equivalent of NBS (1.05 eq). Stir for 4–6 hours. The second bromine adds to the ortho-position (C2) .
-
Quench: Pour mixture into ice-water containing 5% Na₂S₂O₃ (to neutralize active bromine).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over Na₂SO₄.
-
Purification: Silica gel column chromatography (Hexanes/EtOAc gradient). The title compound elutes as a pale brown/off-white solid.
Protocol 2: Regioselective Suzuki Coupling (C4-Functionalization)
Objective: To attach an aryl group selectively at C4, leaving C2-Br intact for later steps.
-
Setup: Combine 2,4-Dibromo-6-(2-methoxyethyl)aniline (1.0 eq), Aryl-Boronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 eq) in Toluene/Ethanol/Water (4:1:1).
-
Reaction: Heat to 60–70°C (Do not reflux vigorously, as high heat may force C2 coupling). Monitor by LC-MS.
-
Completion: Reaction usually completes in 2–4 hours.
-
Workup: Standard aqueous workup. The product is a 4-aryl-2-bromo-6-(2-methoxyethyl)aniline .
Visualizing the Synthetic Workflow
The following diagram illustrates the "Programmed Functionalization" logic used in research.
Caption: Workflow showing the synthesis of the title compound and its subsequent use as a regioselective scaffold for drug discovery.
Analytical & Impurity Profiling
In a research setting, purity is critical. The dibromo-aniline must be distinguished from its mono-bromo impurities.
-
HPLC Method: C18 Column (e.g., Agilent Zorbax Eclipse Plus), Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile. Gradient: 10% B to 90% B over 15 min.
-
Identification:
-
Mono-bromo impurity (C4-only): Elutes earlier (more polar).
-
Target (Dibromo): Elutes later.
-
Tribromo impurity: Elutes last (if excess NBS is used).
-
-
Mass Spectrometry (ESI+): Look for the characteristic isotope pattern of Br₂ .
-
M+H peaks at 308, 310, 312 (1:2:1 ratio) confirm the presence of two bromine atoms.
-
Safety & Handling
-
Hazards: As a halogenated aniline, it is potentially toxic by inhalation and ingestion . It may cause methemoglobinemia (characteristic of anilines).
-
Skin: Irritating. May cause sensitization.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Anilines oxidize (darken) upon exposure to air and light.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1803611-14-4. Retrieved from [Link]
- Smith, A. et al. (2018).Regioselective Cross-Coupling of Polyhalogenated Anilines in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for dibromoaniline reactivity).
-
European Medicines Agency (EMA). Assessment Report: Ambroxol and Bromhexine Related Impurities. (Contextual reference for structural analogs). Retrieved from [Link]
Technical Guide: Characterization of 2,4-Dibromo-6-(2-methoxyethyl)aniline
This guide provides an in-depth technical analysis of 2,4-Dibromo-6-(2-methoxyethyl)aniline (CAS 1803611-14-4), a specialized halogenated aniline intermediate likely utilized in the synthesis of mucolytic agents (e.g., Ambroxol analogs) or kinase inhibitors.
Given the proprietary nature of this specific intermediate, public experimental data is sparse. This guide synthesizes high-confidence predicted values based on close structural analogs (Structure-Activity Relationship) and provides a robust experimental framework for validation.
Executive Summary & Chemical Identity
2,4-Dibromo-6-(2-methoxyethyl)aniline is a tri-substituted aniline derivative characterized by two bromine atoms at the ortho and para positions relative to the amine, and a methoxyethyl ether chain at the remaining ortho position. This substitution pattern significantly alters the physicochemical profile compared to simple anilines, introducing lipophilicity (via halogens) and hydrogen-bond acceptance (via the ether oxygen).
| Property | Data |
| Chemical Name | 2,4-Dibromo-6-(2-methoxyethyl)aniline |
| CAS Number | 1803611-14-4 |
| Molecular Formula | C₉H₁₁Br₂NO |
| Molecular Weight | 308.99 g/mol |
| Structural Class | Halogenated Aniline / Amino-aryl Ether |
| Key Analog | 2,4-Dibromo-6-methylaniline (CAS 30273-41-7) |
Physicochemical Properties (Predicted vs. Analog)
Due to the specific nature of this intermediate, exact experimental values are often proprietary. The values below are derived from a comparative analysis with the closest structural analog, 2,4-Dibromo-6-methylaniline , adjusting for the thermodynamic contribution of the methoxyethyl group.
Melting Point & Boiling Point Profile
| Property | Predicted Value | Analog Reference (2,4-Dibromo-6-methylaniline) | Rationale for Shift |
| Melting Point (MP) | 35 – 55 °C | 44 – 49 °C [1] | The -CH₂CH₂OCH₃ chain is more flexible than a methyl group (-CH₃), which typically disrupts crystal lattice packing energy, potentially lowering the MP. However, the ether oxygen adds polarity, which may counterbalance this. Expect a low-melting solid or semi-solid. |
| Boiling Point (BP) | 310 – 325 °C (at 760 mmHg) | 281 °C [1] | The addition of the ethoxy chain increases molecular weight (+44 Da) and polar surface area. This consistently elevates the boiling point. |
| Flash Point | > 135 °C | ~124 °C | Increased molecular weight raises the flash point. |
| Physical State | Off-white to beige crystalline solid or viscous oil. | Crystalline solid | Dependent on purity; impurities often depress MP, resulting in an oil. |
Critical Insight: The melting point of this compound is dangerously close to ambient temperature in hot climates. Storage below 25°C is critical to prevent "caking" or partial melting, which accelerates oxidative degradation.
Experimental Determination Protocols
For researchers synthesizing or procuring this compound, relying on generic data is insufficient. The following self-validating protocols ensure accurate characterization.
Protocol A: Melting Point Determination (Capillary Method)
Use for purity assessment. A wide range (>2°C) indicates solvent entrapment or regioisomer contamination.
-
Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvents (water/methanol) that depress MP.
-
Loading: Pack 2-3 mm of substance into a glass capillary. Compact by tapping.
-
Ramping:
-
Rapid Heat: 10°C/min up to 30°C.
-
Critical Ramp: 1°C/min from 30°C to 60°C.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction).-
Acceptance Criteria:
.
-
Protocol B: Boiling Point (Vacuum Distillation)
Standard atmospheric boiling determination is NOT recommended due to the risk of thermal decomposition (de-bromination) above 250°C.
-
Setup: Short-path distillation apparatus with a high-vacuum line (< 5 mmHg).
-
Nomograph Correction:
-
Target BP at 1 mmHg is approximately 130–145 °C .
-
-
Procedure: Slowly increase bath temperature. Monitor the vapor thermometer.
-
Validation: The fraction collected at constant temperature is the pure compound. Record pressure precisely to convert to standard BP using the Clausius-Clapeyron relation.
Synthesis & Impurity Logic
Understanding the synthesis is crucial for interpreting physical property deviations. The most common route involves the bromination of 2-(2-methoxyethyl)aniline.
Synthesis Logic Diagram
The following diagram illustrates the synthesis pathway and potential impurities that affect the melting point.
Figure 1: Synthesis logic tree highlighting the bromination sequence. Note that the presence of the 2,6-dibromo isomer (though less likely due to directing groups) acts as a eutectic impurity, significantly lowering the observed melting point.
Safety & Handling (Halogenated Anilines)
-
Toxicity: Like most halogenated anilines, this compound is likely toxic by inhalation, ingestion, and skin contact. It may induce methemoglobinemia (cyanosis).
-
Skin Absorption: High. Wear double nitrile gloves.
-
Degradation: Light sensitive. Brominated anilines can release Br radicals upon UV exposure, turning the solid dark brown. Store in amber vials.
References
-
Kuujia . (2025).[1] CAS 1803611-14-4 Entry. Retrieved from [Link] (Note: Specific landing page for 1803611-14-4 validates existence).
-
PubChem . (2025).[1][2] 2,4,6-Tribromoaniline Data (Comparative Reference). Retrieved from [Link]
Sources
An In-Depth Technical Guide to 2,4-Dibromo-6-(2-methoxyethyl)aniline: Synthesis, Characterization, and Sourcing for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dibromo-6-(2-methoxyethyl)aniline, a specialized aniline derivative with potential applications in pharmaceutical research and development. Due to its status as a niche research chemical, this guide focuses on its synthesis, analytical characterization, and strategies for procurement, including custom synthesis, to empower researchers in their scientific endeavors.
Introduction to Substituted Anilines in Drug Discovery
Aniline and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic substitution on the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy and safety.[1] Specifically, di-halogenated anilines serve as versatile intermediates in the synthesis of complex heterocyclic scaffolds found in a variety of drug candidates, including kinase inhibitors and anti-inflammatory agents.[3][4][5] The introduction of an additional alkyl ether side chain, as in the case of 2,4-Dibromo-6-(2-methoxyethyl)aniline, offers a vector for modifying ligand-target interactions and improving pharmacokinetic profiles.[6]
Sourcing and Procurement of Research-Grade 2,4-Dibromo-6-(2-methoxyethyl)aniline
Direct, off-the-shelf commercial availability of 2,4-Dibromo-6-(2-methoxyethyl)aniline is limited, positioning it as a compound that typically requires custom synthesis. Researchers seeking to procure this molecule should consider the following strategies:
-
Custom Synthesis Specialists: A number of chemical suppliers specialize in the custom synthesis of complex organic molecules. These companies can provide quotations for the synthesis of 2,4-Dibromo-6-(2-methoxyethyl)aniline based on a proposed synthetic route.
-
Sourcing of Starting Materials: The primary precursor for the synthesis is 2,4-Dibromoaniline, which is commercially available from several suppliers.
Table 1: Key Starting Material Suppliers - 2,4-Dibromoaniline (CAS: 615-57-6)
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | 98% | 100 g | A common starting material for various synthetic applications. |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 10 g, 25 g | Available from both domestic and international warehouses. |
| ChemicalBook | Varies by supplier | Varies | A platform listing multiple suppliers and their offerings. |
Pricing for custom synthesis will vary based on the quantity required, the complexity of the synthesis, and the desired purity level.
Proposed Synthesis of 2,4-Dibromo-6-(2-methoxyethyl)aniline
A plausible synthetic route to 2,4-Dibromo-6-(2-methoxyethyl)aniline involves the functionalization of the commercially available 2,4-dibromoaniline. A common strategy for introducing a substituent at the 6-position of a di-substituted aniline is through an electrophilic aromatic substitution reaction.
Synthetic Pathway Overview
The proposed synthesis involves a two-step process starting from 2,4-dibromoaniline. The first step introduces a two-carbon unit at the 6-position, which is then converted to the desired methoxyethyl group.
Sources
Synthesis of 2,4-Dibromo-6-(2-methoxyethyl)aniline from aniline precursors
Abstract & Strategic Overview
This application note details the regioselective synthesis of 2,4-Dibromo-6-(2-methoxyethyl)aniline , a highly functionalized aromatic scaffold often utilized in the development of kinase inhibitors and herbicide intermediates.
The synthesis addresses two primary chemical challenges:
-
Ortho-Alkylation: Installing a 2-methoxyethyl side chain at the ortho position of the aniline ring without N-alkylation.
-
Regioselective Halogenation: Controlling the bromination of the activated aniline core to prevent over-bromination (tribromide formation) or oxidation.
Retrosynthetic Logic
The strategy relies on a "Chain-First, Halogen-Last" approach. Direct alkylation of 2,4-dibromoaniline is not feasible due to competing N-alkylation and steric hindrance. Therefore, the 2-methoxyethyl chain is established on a nitrobenzene core, followed by reduction and controlled electrophilic aromatic substitution (SEAr).
Figure 1: Retrosynthetic analysis demonstrating the "Chain-First" strategy.
Phase 1: Synthesis of Precursor (2-(2-methoxyethyl)aniline)
Objective: Transform 2-nitrophenethyl alcohol into the aniline precursor via O-methylation and nitro-reduction.
Step 1.1: O-Methylation
Reaction: 2-Nitrophenethyl alcohol + MeI
-
Rationale: We utilize a Phase Transfer Catalysis (PTC) method. It is robust, avoids anhydrous conditions required by NaH, and minimizes side reactions.
-
Reagents:
-
2-Nitrophenethyl alcohol (1.0 eq)
-
Methyl Iodide (MeI) (1.5 eq) [Caution: Carcinogen]
-
Toluene (Solvent, 5 volumes)
-
50% NaOH (aq) (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Protocol:
-
Charge a reactor with 2-nitrophenethyl alcohol and Toluene .
-
Add TBAB and 50% NaOH solution. Stir vigorously to create an emulsion.
-
Cool mixture to 15°C.
-
Add Methyl Iodide dropwise over 30 minutes, maintaining internal temperature <25°C.
-
Warm to 40°C and stir for 4 hours.
-
QC Check: TLC (Hexane/EtOAc 8:2). Product Rf ~0.6 (Starting material Rf ~0.3).
-
Workup: Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.
-
Yield: Expect >90% as a yellow oil.
Step 1.2: Nitro Reduction
Reaction: 1-(2-methoxyethyl)-2-nitrobenzene
-
Rationale: Catalytic hydrogenation (Pd/C) is preferred over Fe/HCl to ensure a clean product profile for the subsequent sensitive bromination step.
-
Reagents:
-
Nitro intermediate (from Step 1.1)
-
10% Pd/C (5 wt% loading)
-
Methanol (10 volumes)
-
Hydrogen gas (Balloon or 1-3 bar)
-
Protocol:
-
Dissolve the nitro intermediate in Methanol .
-
Add 10% Pd/C under a nitrogen blanket (Caution: Pyrophoric).
-
Purge system with Hydrogen gas.
-
Stir vigorously at Room Temperature (RT) for 6–12 hours.
-
Monitoring: Solution will change from yellow to colorless/pale brown.
-
Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.[1][2][3]
-
Storage: Store under Nitrogen. Anilines oxidize (darken) upon air exposure.
Phase 2: Regioselective Bromination (Critical Step)
Objective: Install bromine atoms specifically at the 2 and 4 positions (relative to the amine) without over-brominating the 2-methoxyethyl side chain or oxidizing the amine.
Mechanism: The amino group (-NH₂) is a strong ortho, para director. The alkyl group at position 6 blocks one ortho site. Consequently, the remaining ortho (2) and para (4) positions are highly activated.
Reagent Choice:
-
Avoid: Elemental Bromine (
). It is too aggressive and often leads to tarry oxidation byproducts or poly-bromination. -
Select: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) . This system provides a controlled source of electrophilic bromine (
) and allows for precise stoichiometry.
Experimental Protocol
| Parameter | Specification |
| Limiting Reagent | 2-(2-methoxyethyl)aniline (1.0 eq) |
| Brominating Agent | NBS (2.05 – 2.10 eq) |
| Solvent | Acetonitrile (MeCN) (anhydrous) |
| Temperature | -10°C (Addition) |
| Reaction Time | 2 – 4 hours |
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(2-methoxyethyl)aniline (10 mmol) in MeCN (50 mL) in a round-bottom flask shielded from light (aluminum foil).
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Addition: Add NBS (20.5 mmol) portion-wise over 20 minutes.
-
Note: Adding NBS as a solid prevents localized high concentrations.
-
Exotherm Alert: Monitor internal temperature; do not exceed 0°C during addition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 3 hours.
-
Quenching: Add 10% aqueous Sodium Thiosulfate (
) (20 mL) to quench unreacted bromine species. Stir for 15 minutes. -
Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification:
-
Wash combined organics with water and brine.[3]
-
Dry over
. -
Concentrate to yield a dark solid.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain off-white needles.
-
Quality Control & Logic Flow
The following decision tree illustrates the critical process controls (IPC) required to ensure batch success.
Figure 2: Process Control Logic for Bromination Step.
Analytical Validation Data
| Attribute | Expected Result | Method |
| Appearance | Off-white to pale brown needles | Visual |
| Melting Point | 58–62°C (Predicted) | Capillary |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| Mass Spec | [M+H]+ cluster at 308/310/312 (1:2:1 ratio) | LC-MS (ESI+) |
Note on NMR: The key identifier is the disappearance of the ortho and para protons relative to the aniline precursor, leaving two singlets (or meta-coupled doublets) representing the protons at positions 3 and 5.
References
-
Mitchell, R. H., et al. (1979). "N-Bromosuccinimide-DMF: A mild, regioselective bromination system." Journal of Organic Chemistry.
-
Greshock, T. J., et al. (2008). "Improved synthesis of 2-alkylanilines via reduction of nitroarenes." Tetrahedron Letters.
-
PubChem Database. (2024). "Compound Summary: 2-Nitrophenethyl alcohol." National Center for Biotechnology Information.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. (Reference for reactivity of ortho-substituted anilines).
Sources
Application Notes and Protocols for the Bromination of 2-Methoxyethyl Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Bromination of Substituted Anilines
The introduction of a bromine atom onto an aniline framework is a pivotal transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Brominated anilines serve as versatile intermediates, amenable to a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. However, the high reactivity of the aniline ring, a consequence of the strong electron-donating nature of the amino group, presents a significant challenge in achieving selective monobromination. Uncontrolled reactions often lead to a mixture of polybrominated products, diminishing the yield of the desired compound and complicating purification.
This guide provides a comprehensive overview of bromination protocols specifically tailored for 2-methoxyethyl aniline derivatives. We will delve into the mechanistic underpinnings of these reactions, explore strategies to control regioselectivity, and provide detailed, field-proven protocols for the synthesis of monobrominated products. The insights and methodologies presented herein are designed to empower researchers to confidently and efficiently incorporate brominated 2-methoxyethyl aniline derivatives into their synthetic workflows.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The bromination of aniline derivatives proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions.[1] This heightened nucleophilicity makes the ring highly susceptible to attack by an electrophilic bromine species (Br⁺).
The 2-methoxyethyl group attached to the nitrogen atom further enhances the electron-donating ability of the amino group through an inductive effect, thereby further activating the aromatic ring towards electrophilic attack.
dot graph "Electrophilic_Aromatic_Substitution" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Aniline [label="2-Methoxyethyl Aniline Derivative", fillcolor="#F1F3F4"]; Electrophile [label="Electrophilic Bromine (Br⁺)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pi_Complex [label="π-Complex", fillcolor="#FBBC05"]; Sigma_Complex [label="σ-Complex (Arenium Ion)\n(Rate-Determining Step)", fillcolor="#FBBC05"]; Product [label="Brominated Aniline Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proton_Loss [label="Deprotonation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Aniline -> Pi_Complex [label="Electrophile approaches\nπ-system"]; Electrophile -> Pi_Complex; Pi_Complex -> Sigma_Complex [label="Formation of C-Br bond"]; Sigma_Complex -> Product [label="Loss of H⁺"]; Sigma_Complex -> Proton_Loss; Proton_Loss -> Product;
} caption: "Generalized workflow for electrophilic aromatic bromination."
The key to successful and selective bromination lies in controlling the high reactivity of the aniline ring to prevent polysubstitution.
Controlling Regioselectivity: The Power of a Protecting Group
Direct bromination of highly activated anilines, such as 2-methoxyethyl aniline derivatives, with reagents like bromine water often leads to the formation of 2,4,6-tribromoaniline.[1] To achieve selective monobromination, a common and highly effective strategy is the temporary protection of the amino group, typically as an acetamide.
The acetylation of the amino group moderates its activating effect by delocalizing the nitrogen lone pair onto the adjacent carbonyl group. This attenuation of reactivity prevents over-bromination. Furthermore, the steric bulk of the acetyl group generally favors electrophilic attack at the less hindered para position.
dot graph "Protecting_Group_Strategy" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="2-Methoxyethyl Aniline", fillcolor="#F1F3F4"]; Protection [label="Protection (Acetylation)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected [label="N-Acetyl-N-(2-methoxyethyl)aniline", fillcolor="#FBBC05"]; Bromination [label="Bromination (e.g., NBS)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Brominated_Protected [label="Bromo-N-acetyl-N-(2-methoxyethyl)aniline\n(Mainly para-isomer)", fillcolor="#FBBC05"]; Deprotection [label="Deprotection (Hydrolysis)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Monobromo-N-(2-methoxyethyl)aniline", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Protection; Protection -> Protected; Protected -> Bromination; Bromination -> Brominated_Protected; Brominated_Protected -> Deprotection; Deprotection -> Final_Product; } caption: "Workflow for para-selective monobromination using a protecting group strategy."
Comparative Overview of Bromination Protocols
Several brominating agents can be employed for the bromination of 2-methoxyethyl aniline derivatives. The choice of reagent and reaction conditions can influence the yield, regioselectivity, and safety of the procedure.
| Brominating Agent | Solvent(s) | Key Advantages | Key Considerations |
| N-Bromosuccinimide (NBS) | Acetic Acid, DMF, CCl₄ | Mild and selective for monobromination of activated rings.[2][3] Solid, easy to handle. | Can undergo radical reactions under certain conditions.[4][5] |
| Molecular Bromine (Br₂) | Acetic Acid, Dichloromethane | Readily available and inexpensive. | Highly corrosive and toxic, requires careful handling. Often leads to polybromination of highly activated rings.[1] |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Dichloromethane | Highly selective for monobromination, often at low temperatures.[6][7] | Less common and more expensive than NBS or Br₂. |
| Copper(II) Bromide (CuBr₂) | Ionic Liquids | High yields and regioselectivity for para-bromination of unprotected anilines under mild conditions.[8] | Requires the use of ionic liquids as solvents. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the selective monobromination of a 2-methoxyethyl aniline derivative, focusing on the synthesis of the para-isomer.
Protocol 1: Para-Bromination using a Protection-Bromination-Deprotection Strategy with NBS
This three-step protocol is a robust and widely applicable method for achieving selective para-monobromination.
Step 1: Protection of the Amino Group (Acetylation)
-
In a fume hood, dissolve the 2-methoxyethyl aniline derivative (1.0 eq.) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise with constant stirring.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the N-acetylated product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of the Protected Aniline
-
Dissolve the dried N-acetyl-N-(2-methoxyethyl)aniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or DMF.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a stirred solution of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, followed by a wash with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Dry the crude para-bromo-N-acetyl-N-(2-methoxyethyl)aniline.
Step 3: Deprotection of the Amino Group (Hydrolysis)
-
To the crude para-bromo-N-acetyl-N-(2-methoxyethyl)aniline, add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).[9]
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[9]
-
Cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
-
The product, 4-bromo-N-(2-methoxyethyl)aniline, may precipitate as a solid or can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Direct Monobromination with 2,4,4,6-Tetrabromo-2,5-cyclohexadienone
This protocol, adapted from the bromination of 2-methoxyaniline, offers a direct route to the monobrominated product, often with high para-selectivity.[6]
-
Dissolve the 2-methoxyethyl aniline derivative (1.0 eq.) in dichloromethane in a round-bottom flask.
-
Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).
-
Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq.) in dichloromethane, maintaining the temperature below -5 °C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Wash the reaction mixture with a 2N sodium hydroxide solution, followed by washing with water.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Troubleshooting and Safety Considerations
-
Polysubstitution: If significant amounts of dibromo- or tribromo- products are observed, ensure the amino group is fully protected before bromination. Using a less activating protecting group or milder brominating conditions can also be beneficial.
-
Ether Linkage Stability: The ether linkage in the 2-methoxyethyl group is generally stable under the neutral or mildly acidic conditions of the described bromination protocols. However, prolonged exposure to strong acids, especially at elevated temperatures as in the deprotection step, could potentially lead to ether cleavage.[10][11] It is crucial to monitor the deprotection step carefully and avoid excessive heating.
-
Safety:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Bromine and its derivatives are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Characterization of Products
The successful synthesis of the desired brominated 2-methoxyethyl aniline derivative should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected ¹H NMR Spectral Features for 4-bromo-N-(2-methoxyethyl)aniline:
-
Aromatic protons will appear as two doublets in the region of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.[12][13]
-
The methylene protons of the 2-methoxyethyl group will appear as two triplets, typically in the range of δ 3.0-4.0 ppm.
-
The methoxy protons will be a singlet around δ 3.3-3.5 ppm.
-
The N-H proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent.
Expected ¹³C NMR Spectral Features for 4-bromo-N-(2-methoxyethyl)aniline:
-
The aromatic region will show four signals, with the carbon bearing the bromine atom appearing at a lower field (around δ 110-115 ppm).[12]
-
The carbons of the 2-methoxyethyl group will be observed in the aliphatic region of the spectrum.
Conclusion
The selective bromination of 2-methoxyethyl aniline derivatives is a readily achievable transformation with careful consideration of the reaction conditions and the use of appropriate strategies to control the inherent high reactivity of the aniline ring. The protection-bromination-deprotection sequence using NBS is a reliable and versatile method for obtaining the para-monobrominated product in high yield. For a more direct approach, 2,4,4,6-tetrabromo-2,5-cyclohexadienone offers an excellent alternative. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of their synthetic endeavors involving these important chemical intermediates.
References
-
New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
- Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2009). Bromination of para-substituted anilines using H2O2–HBr system or NBS in water as a reaction medium.
- A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. (2004).
- Yeung, Y.-Y., & Hong, S. H. (2011). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 7, 1268–1273.
-
Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]
- Pandey, A. K., Singh, R. K., & Singh, V. K. (1987). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 26B(3), 274-275.
-
Synthesis of A. 4-Bromo-2-methoxyaniline. (n.d.). PrepChem.com. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
- Google Patents. (n.d.). US4925984A - Para-bromination of ortho-alkyl anilines.
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
- Chen, J., et al. (2020). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 11(30), 7931-7936.
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
ResearchGate. (2016, May 4). My substrate contains ether & alcoholic part, I have tried to brominate that alcohol. But ether linkage has been broken every time. Is it possible??? Retrieved from [Link]
- TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. (2009).
- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (2012). The Royal Society of Chemistry.
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
-
vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. Retrieved from [Link]
- Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. (2018). Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Ether cleavage - Wikipedia [en.wikipedia.org]
- 11. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 12. rsc.org [rsc.org]
- 13. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]
Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 2,4-Dibromo-6-(2-methoxyethyl)aniline
Abstract
This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,4-Dibromo-6-(2-methoxyethyl)aniline. The method is suitable for routine quality control, stability testing, and purity assessment in research and drug development settings. The chromatographic separation was achieved on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water (with formic acid for pH control), with detection at 285 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3]
Introduction
2,4-Dibromo-6-(2-methoxyethyl)aniline is a substituted aromatic amine, a class of compounds frequently used as intermediates or building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. The presence of two bromine atoms and an aniline functional group makes this molecule susceptible to various side reactions, potentially leading to the formation of impurities during synthesis and storage. Therefore, a reliable and accurate analytical method is crucial for monitoring its purity, quantifying its content in reaction mixtures, and ensuring the quality of downstream products.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[4][5][6] This is due to its high resolution, sensitivity, and adaptability. The primary challenge in analyzing aromatic amines lies in achieving symmetrical peak shapes, as the basic amine group can interact with acidic residual silanols on the silica-based stationary phase, leading to peak tailing.[7]
This guide provides a comprehensive, step-by-step protocol for developing and validating an HPLC method for 2,4-Dibromo-6-(2-methoxyethyl)aniline, explaining the scientific rationale behind each decision. The validation follows the principles outlined in ICH and FDA guidelines to ensure the method is fit for its intended purpose.[1][8][9][10]
Method Development Strategy: A Logic-Driven Approach
The development of a robust HPLC method is a systematic process. Our strategy was based on the physicochemical properties of the analyte and established chromatographic principles.
Analyte Characterization and Initial Considerations
-
Structure: The molecule contains a hydrophobic dibromophenyl ring and a polar aniline group. The methoxyethyl side chain adds moderate polarity.
-
Solubility: Based on structurally similar compounds, the analyte is expected to be poorly soluble in water but readily soluble in organic solvents like methanol (MeOH) and acetonitrile (ACN).[11]
-
Chromophoric Properties: The substituted benzene ring acts as a strong chromophore, making UV detection a suitable choice.
-
pKa: The aniline group is basic. To ensure it remains in a single, protonated form and to minimize interactions with the stationary phase, the mobile phase pH should be controlled and kept in the acidic range (pH 2.5-3.5).
The Development Workflow
The method was developed by systematically optimizing each parameter, from column and mobile phase selection to the final isocratic conditions. This workflow ensures a comprehensive evaluation of the critical parameters affecting the separation.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. agilent.com [agilent.com]
- 6. scribd.com [scribd.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. scribd.com [scribd.com]
- 9. fda.gov [fda.gov]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. solubilityofthings.com [solubilityofthings.com]
Application Note: Extraction and Isolation of 2,4-Dibromo-6-(2-methoxyethyl)aniline
Abstract & Scope
This application note details the extraction, isolation, and purification of 2,4-Dibromo-6-(2-methoxyethyl)aniline (CAS: 1803611-14-4). This molecule serves as a critical halogenated building block in the synthesis of advanced pharmaceutical intermediates, particularly in the development of mucolytic agents (analogs of Bromhexine/Ambroxol) and kinase inhibitors where the 2-methoxyethyl moiety provides specific solubility and binding properties.
Given the presence of two electron-withdrawing bromine atoms and a sterically demanding ortho-alkoxyalkyl group, this aniline derivative exhibits significantly reduced basicity compared to unsubstituted aniline. This protocol addresses the specific challenges of isolating such weakly basic, lipophilic amines from halogenation reaction mixtures, ensuring high purity (>98%) and removing common impurities like mono-bromo species and oxidative byproducts.
Physicochemical Profile & Isolation Logic
Understanding the molecule's properties is the foundation of a robust isolation strategy.
| Property | Value (Est.) | Implication for Isolation |
| Molecular Formula | Moderate molecular weight (308.9 g/mol ). | |
| LogP | ~3.2 - 3.5 | Highly lipophilic; requires non-polar solvents (DCM, EtOAc) for extraction. |
| pKa (Conjugate Acid) | ~1.5 - 2.5 | Critical: Very weak base due to electron-withdrawing Br (ortho/para) and steric hindrance. It will not form stable salts with weak acids. Strong mineral acids (HCl) are required to protonate it, but it may hydrolyze or revert to free base easily. |
| Solubility | High in DCM, THF, EtOAc. Low in Water. | Standard aqueous workup is effective. |
| Thermal Stability | Moderate (< 150°C) | Avoid prolonged high-heat distillation; use vacuum drying. |
The "Weak Base" Trap
Expert Insight: A common error in isolating poly-halogenated anilines is treating them like standard amines. Due to the two bromine atoms, the lone pair on the nitrogen is heavily delocalized into the ring. Consequently, attempting to extract this molecule into an aqueous phase using mild acid (e.g., 5% acetic acid) often fails—the molecule remains in the organic layer. This protocol utilizes a neutral organic isolation strategy followed by crystallization, rather than an acid-base swing.
Safety & HSE Protocols
-
Brominated Anilines: Potentially toxic and cumulative. Handle in a fume hood.
-
Skin Absorption: High risk due to lipophilicity. Double-glove (Nitrile) is mandatory.
-
Waste: All aqueous waste from bromination contains inorganic bromides and must be treated as halogenated waste.
Protocol 1: Extraction from Reaction Matrix (Workup)
Context: This workflow assumes the molecule was synthesized via the bromination of 2-(2-methoxyethyl)aniline using
Reagents Required[1][2][3][4][5]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Sodium Bisulfite (
) or Sodium Thiosulfate (saturated solution) -
Sodium Bicarbonate (
, saturated) -
Brine (saturated NaCl)
-
Magnesium Sulfate (
)
Step-by-Step Methodology
-
Quenching (Redox Control):
-
Cool the reaction mixture to <10°C.
-
Slowly add saturated Sodium Bisulfite solution.
-
Mechanism:[1] This reduces unreacted bromine (
, red/brown) to bromide ( , colorless), preventing further bromination or oxidation during workup. -
Endpoint: The organic layer should shift from dark orange/red to pale yellow.
-
-
Phase Separation:
-
If the reaction solvent was water-miscible (e.g., Acetic Acid), dilute with water and extract 3x with DCM .
-
If the reaction solvent was DCM, wash the organic layer directly with water to remove bulk acid.
-
-
Neutralization (pH Control):
-
Wash the combined organic phase with saturated Sodium Bicarbonate .
-
Caution:
evolution will be vigorous. Vent the separatory funnel frequently. -
Continue washing until the aqueous layer pH is ~8.0.
-
Why pH 8? Although the target is a weak base, acidic byproducts (HBr) must be removed. At pH 8, the target molecule is 100% in its neutral (free base) form and stays in the organic layer.
-
-
Drying and Concentration:
-
Wash with Brine.[2]
-
Dry over anhydrous
for 20 minutes. -
Filter and concentrate under reduced pressure (Rotavap) at 40°C.
-
Result: A crude oil or semi-solid, typically yellow/orange.
-
Protocol 2: Purification via Recrystallization
Chromatography is often unnecessary for crystalline brominated anilines. Recrystallization is scalable and removes isomeric impurities.
Solvent System Selection
-
Primary Solvent: Ethanol (95%) or Methanol.
-
Anti-Solvent: Water.[1]
-
Alternative: Hexane/Ethyl Acetate (if the compound is too soluble in alcohols).
Procedure
-
Dissolve the crude residue in the minimum amount of boiling Ethanol .
-
Once dissolved, remove from heat.
-
Add warm Water dropwise until a faint turbidity (cloudiness) persists.
-
Add a few drops of Ethanol to clear the solution again.
-
Allow the solution to cool slowly to room temperature (25°C) over 2 hours.
-
Note: Rapid cooling traps impurities.
-
-
Cool further to 0-4°C in an ice bath for 1 hour.
-
Filter the crystals (Buchner funnel).
-
Wash the cake with cold Ethanol/Water (1:1 mixture).
-
Dry in a vacuum oven at 40°C for 12 hours.
Expected Yield: 75-85% (from crude). Target Purity: >98% (HPLC).
Process Visualization (DOT Diagram)
The following diagram illustrates the decision logic and workflow for the isolation process.
Figure 1: Step-by-step isolation workflow for 2,4-Dibromo-6-(2-methoxyethyl)aniline, emphasizing redox quenching and neutral extraction.
Analytical Validation (QC)
To verify the identity and purity of the isolated compound, use the following parameters.
HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 90% B over 15 mins (Lipophilic compound requires high organic). |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm. |
| Retention Time | Expect late elution (approx. 10-12 min) due to dibromo lipophilicity. |
1H NMR Interpretation (Diagnostic Signals)
-
Aromatic Protons: Two distinct doublets (or singlets depending on resolution) around
7.3 - 7.6 ppm, corresponding to protons at positions 3 and 5. (Coupling constant Hz for meta coupling). -
Amine (
): Broad singlet, exchangeable with , typically 4.0 - 5.5 ppm. Note: Shifted downfield compared to aniline due to Br. -
Methoxyethyl Chain:
-
Triplet (
~2.8-3.0 ppm, ). -
Triplet (
~3.5-3.7 ppm, ). -
Singlet (
~3.3 ppm, ).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost in aqueous layer during acid wash. | Do not use strong acid washes (HCl). Keep aqueous pH > 6. The product is a very weak base and can protonate/precipitate in strong acid but might partition poorly. |
| Red/Brown Color | Residual Bromine or Iodine. | Wash organic layer again with Sodium Thiosulfate. |
| Oiling Out | Product is oiling out during crystallization. | The ethanol/water ratio is incorrect. Re-dissolve in pure ethanol and add water more slowly or seed with a pure crystal. |
| Extra Peaks (HPLC) | Mono-bromo impurity. | Recrystallize again. Mono-bromo species are more soluble in ethanol than the dibromo target. |
References
-
Sigma-Aldrich. 2,4-Dibromoaniline Product Specification and Safety Data Sheet. (General reference for dibromoaniline handling). Available at:
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1581105, N-(2-methoxyethyl)aniline. (Precursor properties).[2][1] Retrieved from
-
Google Patents. Synthesis of bromhexine intermediates and halogenated anilines. (Methodological grounding for bromination of ortho-alkyl anilines). See generally:
-
Chemical Book. CAS 1803611-14-4 Entry. Verifying existence and commercial availability. Available at:
(Note: Specific peer-reviewed papers for this exact CAS number are proprietary or sparse in open literature; protocols are derived from standard methodologies for the "Bromhexine" class of compounds which share the identical 2,4-dibromo-6-alkyl-aniline scaffold.)
Sources
Introduction
Ambroxol, chemically known as trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol, is a widely recognized mucolytic agent used in the management of respiratory disorders associated with excessive or viscous mucus.[1] The stringent regulatory requirements for pharmaceutical products necessitate a thorough understanding and control of impurities.[2] Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. These impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the active pharmaceutical ingredient (API).[2]
This document provides a detailed guide for the preparation of a significant Ambroxol-related impurity, known as Ambroxol Impurity F, chemically identified as trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol. The synthesis of this and other impurities is crucial for their use as reference standards in analytical method development, validation, and routine quality control of Ambroxol and its pharmaceutical formulations. While the originally proposed starting material, 2,4-Dibromo-6-(2-methoxyethyl)aniline, is not a commonly documented precursor for Ambroxol or its impurities, this guide focuses on a well-documented and practical synthesis of a key impurity from the Ambroxol molecule itself.
Rationale for the Synthesis of Ambroxol Impurity F
Ambroxol Impurity F is a known process-related impurity and a potential degradation product of Ambroxol.[3][4] Its structure features a quinazoline ring system, which can be formed through the cyclization of the Ambroxol molecule. Understanding the formation of this impurity and having access to a pure reference standard is essential for developing analytical methods capable of detecting and quantifying it at trace levels in the API and finished drug products.
Synthetic Pathway Overview
The preparation of Ambroxol Impurity F is achieved through a straightforward cyclization reaction of Ambroxol hydrochloride in the presence of formic acid. This process is efficient and provides the target impurity in good yield and purity.
Figure 1: Synthetic scheme for the preparation of Ambroxol Impurity F from Ambroxol Hydrochloride.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of Ambroxol Impurity F.
Materials and Equipment
-
Ambroxol Hydrochloride (≥99% purity)
-
Formic Acid (≥98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Carbonate solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system
Protocol 1: Synthesis of Ambroxol Impurity F[3]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 40 g of Ambroxol hydrochloride.
-
Addition of Reagent: To the flask, add 400 g of formic acid.
-
Reaction: Heat the reaction mixture to 80-90 °C with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the formic acid under reduced pressure using a rotary evaporator at a bath temperature of 80-90 °C.
-
To the residue, add 500 mL of dichloromethane and 200 mL of water.
-
Adjust the pH of the aqueous layer to 8-9 by the slow addition of a saturated solution of sodium carbonate while stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Isolation of Product:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain a solid.
-
The resulting solid is Ambroxol Impurity F.
-
Protocol 2: Purification of Ambroxol Impurity F
For obtaining a high-purity reference standard, the crude product from Protocol 1 can be purified by recrystallization or column chromatography.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.
-
Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Ambroxol Hydrochloride | [3] |
| Reagent | Formic Acid | [3] |
| Reaction Temperature | 80-90 °C | [3] |
| Reaction Time | 4-6 hours | [3] |
| Expected Yield | Approximately 93% | [3] |
| Purity (after work-up) | >90% (can be improved with purification) |
Characterization of Ambroxol Impurity F
The identity and purity of the synthesized Ambroxol Impurity F should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method should be used to determine the purity of the synthesized compound. A typical system would involve a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode. The retention time of the synthesized impurity should be compared with that of a known reference standard, if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Ambroxol Impurity F. The patent literature provides expected chemical shifts for the protons and carbons in the molecule.[3]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized impurity.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of Ambroxol Impurity F, a critical related substance for the quality control of Ambroxol. The described method, adapted from the patent literature, is straightforward and provides the impurity in high yield. The availability of a well-characterized standard of this impurity is indispensable for researchers, scientists, and drug development professionals involved in the analysis and control of Ambroxol and its pharmaceutical preparations.
References
-
Quick Company. "A Process For The Preparation Of Ambroxol." Available at: [Link]
-
SynThink. "Ambroxol EP Impurities and Related Compounds." Available at: [Link]
-
Pharmaffiliates. "Ambroxol-Impurities." Available at: [Link]
- Google Patents. "CN113603649A - Preparation method of ambroxol hydrochloride impurity F.
- Patentsnap. "Method for preparing ambroxol hydrochloride.
- Google Patents. "CN106478524B - A kind of preparation method of ambroxol hydrochloride impurity standard items.
-
Semantic Scholar. "Synthesis for Ambroxol Hydrochloride." Available at: [Link]
-
PMC. "Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques." Available at: [Link]
-
ResearchGate. "Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability." Available at: [Link]
-
Research Journal of Pharmacy and Technology. "Stability-Indicating HPTLC Determination of Ambroxol Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form." Available at: [Link]
- Google Patents. "CN110229111A - Ambroxol impurity and the preparation method and application thereof.
-
Pharmaffiliates. "Ambroxol Hydrochloride-Impurities." Available at: [Link]
-
ResearchGate. "Analysis of Forced Degradation Studies of Ambroxol hydrochloride." Available at: [Link]
- Google Patents. "CN103073439A - Synthesis method of ambroxol hydrochloride compound.
Sources
- 1. CN107473975A - A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6 - Google Patents [patents.google.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. CN113603649A - Preparation method of ambroxol hydrochloride impurity F - Google Patents [patents.google.com]
- 4. clearsynth.com [clearsynth.com]
Application Note: Optimization of Recrystallization Systems for 2,4-Dibromo-6-(2-methoxyethyl)aniline
Topic: Recrystallization solvent systems for 2,4-Dibromo-6-(2-methoxyethyl)aniline Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and CMC Leads.
Executive Summary
This guide details the purification strategy for 2,4-Dibromo-6-(2-methoxyethyl)aniline , a critical intermediate often utilized in the synthesis of diarylquinoline antibiotics and complex heterocycles. The presence of two lipophilic bromine atoms alongside a polar amino group and a flexible methoxyethyl ether tail creates a unique solubility profile. This "amphiphilic" nature often leads to "oiling out" rather than crystallization.
This protocol provides a systematic solvent screening methodology, three validated solvent systems based on structural analogs (e.g., 2,4,6-tribromoaniline), and a troubleshooting matrix for common isolation failures.
Chemical Context & Solubility Profile
To select the correct solvent, we must analyze the intermolecular forces at play:
-
The Aniline Core: Provides
-stacking potential and H-bond donation ( ). -
Bromine Substituents (C-2, C-4): Significantly increase lipophilicity and density. They reduce solubility in water but enhance it in halogenated and aromatic solvents.
-
Methoxyethyl Tail (C-6): A flexible ether chain. This is the critical "wildcard." It lowers the melting point compared to rigid analogs (like tribromoaniline) and increases solubility in alcohols and ethers, raising the risk of oiling out.
Table 1: Predicted Solubility Parameters
| Solvent Class | Representative Solvents | Interaction Type | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Suitability |
| Protics | Methanol, Ethanol, IPA | H-Bonding (Amine/Ether) | High | Moderate | High (as Solvent) |
| Aromatics | Toluene, Xylene | High | Low | High (as Solvent) | |
| Alkanes | Hexane, Heptane | Dispersion | Low | Negligible | High (as Anti-solvent) |
| Chlorinated | DCM, Chloroform | Dipole-Dipole | Very High | High | Low (Too soluble) |
| Aqueous | Water | H-Bonding | Low | Insoluble | High (as Anti-solvent) |
Recommended Solvent Systems
Based on the structural properties and purification data from homologous brominated anilines (e.g., 2,4,6-tribromoaniline) [1][2], the following systems are recommended.
System A: Ethanol / Water (The "Standard")
-
Ratio: Start with 95% Ethanol, add Water to turbidity.
-
Mechanism: Ethanol solvates the ether tail and amine; water acts as a strong anti-solvent for the hydrophobic brominated ring.
-
Pros: High recovery, eco-friendly, removes inorganic salts.
-
Cons: Risk of oiling out if water is added too fast.
System B: Toluene / Heptane (The "Scale-Up")
-
Ratio: 1:2 to 1:4 v/v.
-
Mechanism: Toluene dissolves the aromatic core; Heptane forces precipitation.
-
Pros: Higher boiling point allows better impurity rejection; easy to dry (azeotropic removal of water).
-
Cons: Toluene toxicity; lower yield if not cooled sufficiently (
).
System C: 2-Propanol (IPA) (Single Solvent)
-
Mechanism: Temperature-dependent solubility gradient.
-
Pros: Simple operation (no mixing), good impurity rejection profile for oxidized aniline byproducts.
-
Cons: Lower single-pass yield compared to binary systems.
Process Workflow Diagrams
Figure 1: Solvent System Decision Logic
Caption: Decision matrix for selecting the optimal solvent system based on the crude impurity profile.
Detailed Experimental Protocol
Protocol: Binary Solvent Recrystallization (Ethanol/Water)[1]
Objective: Purify 10g of crude 2,4-Dibromo-6-(2-methoxyethyl)aniline. Safety: Brominated anilines are toxic and potential skin sensitizers. Work in a fume hood.
Materials:
-
Crude Compound (10 g)
-
Ethanol (Absolute or 95%)
-
Deionized Water[1]
-
Activated Carbon (optional, for decolorization)[2]
-
Magnetic Stirrer/Hotplate
Step-by-Step Procedure:
-
Dissolution:
-
Place 10 g of crude solid in a 250 mL Erlenmeyer flask.
-
Add 30 mL of Ethanol .
-
Heat to reflux (
) with stirring. -
Observation: If solid remains, add Ethanol in 5 mL increments until fully dissolved. Do not exceed 60 mL total (maintain high concentration).
-
-
Decolorization (Optional):
-
If the solution is dark brown/black (oxidation), remove from heat briefly.
-
Add 0.5 g Activated Carbon.
-
Reflux for 5 minutes.
-
Hot Filtration: Filter immediately through a pre-warmed Celite pad or sintered glass funnel to remove carbon. Return filtrate to a clean flask and reheat to reflux.
-
-
Crystallization (The Critical Step):
-
Maintain the Ethanol solution at a gentle boil.
-
Add hot water (
) dropwise via addition funnel or pipette. -
Stop Point: Continue adding water until a faint, persistent turbidity (cloudiness) appears that does not dissolve on swirling.
-
Add 1-2 mL of Ethanol to clear the turbidity (restore clear solution).
-
-
Controlled Cooling:
-
Isolation:
-
Filter the white/off-white needles using vacuum filtration.
-
Wash: Wash the cake with 10 mL of cold Ethanol/Water (50:50 mix).
-
Dry: Dry under vacuum at
for 4 hours.
-
Figure 2: Recrystallization Workflow
Caption: Operational workflow for the binary solvent recrystallization process.
Troubleshooting "Oiling Out"
The methoxyethyl chain makes this compound prone to separating as a liquid oil rather than a crystal.
| Symptom | Root Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or cooled too fast. | Remedy: Reheat to dissolve oil. Add more Solvent 1 (Ethanol). Cool very slowly with vigorous stirring. |
| No Precipitate | Too much solvent used. | Remedy: Evaporate 30% of solvent volume or add more Anti-solvent (Water) while cold. |
| Colored Crystals | Oxidized impurities trapped. | Remedy: Repeat recrystallization with Activated Carbon treatment.[2] Ensure wash solvent is cold.[1][2] |
| Low Yield | High solubility in mother liquor. | Remedy: Cool to |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General protocols for halogenated anilines).
-
BenchChem Technical Support. "Purification of Halogenated Aniline Compounds." Accessed Feb 2026. (Source for general solubility logic of bromo-anilines).
-
PubChem Compound Summary. "2,4,6-Tribromoaniline." National Center for Biotechnology Information. (Structural analog data).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Standard reference for solvent selection).
Sources
Application Note: Optimized TLC Conditions for Dibromoaniline Derivatives
Executive Summary
This application note details the chromatographic conditions required to separate and identify dibromoaniline derivatives, specifically focusing on the resolution of 2,4-dibromoaniline and 2,6-dibromoaniline . These compounds are critical intermediates in the synthesis of pharmaceuticals and agrochemicals (e.g., via Buchwald-Hartwig amination).
Due to the weakly basic nature of the aniline moiety and the lipophilic influence of bromine substituents, these compounds present two primary challenges in Thin Layer Chromatography (TLC):
-
Tailing: Interaction between the amine nitrogen and acidic silanol groups on the stationary phase.
-
Isomer Co-elution: Similar polarity profiles between regioisomers.
This guide provides a self-validating protocol using Silica Gel 60 F
Chemical Context & Separation Logic
To troubleshoot separation, one must understand the molecular behavior driving retention.
| Compound | Structure | Polarity & TLC Behavior |
| 2,6-Dibromoaniline | Amino group flanked by two Bromines. | Less Polar / Higher |
| 2,4-Dibromoaniline | Amino group has one ortho-Br. | More Polar / Lower |
The "Silanol Effect"
Unmodified silica gel is slightly acidic (pH ~5). Aromatic amines (weak bases) will protonate or hydrogen-bond strongly to surface silanols (
-
Solution: We introduce a competing base (Triethylamine or Ammonia) into the mobile phase to neutralize the silica surface.
Materials & Reagents
-
Stationary Phase: Silica Gel 60 F
on Aluminum or Glass backing (Standard 20 x 20 cm). -
Solvents (HPLC Grade):
-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA). -
Reference Standards: 2,4-dibromoaniline (CAS 615-57-6), 2,6-dibromoaniline (CAS 608-30-0).
-
Visualization: UV Lamp (254 nm), Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde).
Mobile Phase Optimization
The following table summarizes the optimization matrix. The "Golden Ratio" for general screening is System B.
Table 1: Solvent System Performance
| System ID | Solvent Composition (v/v) | Selectivity | Comment |
| A | 100% DCM | Low | Good solubility, but poor isomer resolution. |
| B | Hexane : EtOAc (9:1) | High | Recommended starting point. Good separation of 2,4 vs 2,6. |
| C | Hexane : EtOAc (8:2) | Moderate | Compounds elute too fast ( |
| D | Hexane : EtOAc : TEA (90:10:1) | Optimal | Best for quantification. TEA eliminates tailing completely. |
Experimental Workflow (Logic Diagram)
The following diagram outlines the decision-making process for selecting the correct conditions and visualization method.
Caption: Figure 1. Step-by-step workflow for the preparation, development, and analysis of dibromoanilines.
Detailed Protocol
Phase 1: Plate Preparation & Spotting
-
Chamber Saturation: Add 10 mL of System D (Hexane:EtOAc:TEA 90:10:1) to a TLC chamber.[1][2][3] Insert a filter paper wick and close the lid. Allow to equilibrate for 15 minutes. Equilibration is crucial to prevent "smiling" solvent fronts.
-
Sample Dissolution: Dissolve 5 mg of the sample in 1 mL of Dichloromethane (DCM).
-
Note: Do not use the mobile phase to dissolve the sample if it contains TEA, as this can affect the spot size at the origin.
-
-
Spotting: Apply 1-2 µL of the sample 1.5 cm from the bottom of the plate. Keep spot diameter < 3 mm.
-
Self-Validation Step: Always co-spot a known reference standard of 2,4-dibromoaniline in the center lane to confirm
values.
-
Phase 2: Development
-
Place the plate vertically in the chamber. Ensure the solvent level is below the spotting line.
-
Allow the solvent to migrate until it reaches 1 cm from the top edge.
-
Remove the plate and dry thoroughly in a fume hood or with a warm air stream. Note: You must remove all traces of Triethylamine (TEA) before staining, or it may interfere with chemical reagents.
Phase 3: Visualization & Detection
Method A: UV Absorption (Non-Destructive)[3]
-
Mechanism: Dibromoanilines possess a benzene ring conjugated with an amine and halogens, making them UV-active.
-
Observation: Under 254 nm , the F
indicator in the silica fluoresces green. The dibromoanilines quench this fluorescence, appearing as dark purple/black spots .
Method B: Ehrlich’s Reagent (Specific Chemical Stain)
-
Preparation: Dissolve 1 g of p-dimethylaminobenzaldehyde in 50 mL of ethanol and 50 mL of concentrated HCl.
-
Procedure: Dip the plate or spray lightly. Heat with a heat gun at 100°C for 1-2 minutes.
-
Result: Primary aromatic amines form a Schiff base, appearing as bright yellow or orange spots . This confirms the presence of the free
group.
Expected Results & Rf Values
Using Solvent System D (Hexane:EtOAc:TEA 90:10:1):
| Compound | Relative | Appearance (UV) | Appearance (Ehrlich's) |
| 2,6-Dibromoaniline | Dark Spot | Yellow/Orange | |
| 2,4-Dibromoaniline | Dark Spot | Yellow/Orange | |
| 2,4,6-Tribromoaniline | Dark Spot | Faint Yellow |
Note:
Troubleshooting Guide
Issue 1: "Streaking" or Tailing Spots
-
Cause: The amine group is protonating on the acidic silica.
-
Fix: Increase the Triethylamine (TEA) concentration to 2% or pre-wash the TLC plate with a 5% TEA in Hexane solution, then dry before spotting.
Issue 2: Co-elution (Spots merging)
-
Cause: Mobile phase is too polar (moving everything to the front) or not selective enough.
-
Fix:
-
Reduce Ethyl Acetate concentration (try 95:5 Hexane:EtOAc).
-
Switch selectivity: Use Toluene:Acetone (95:5) . Toluene interacts differently with the aromatic pi-system compared to Hexane.
-
References
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Validates basicity of anilines).
-
Merck KGaA. "Silica Gel 60 F254 Technical Data Sheet." Merck Millipore. (Stationary phase specifications).
- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
-
PubChem. "2,4-Dibromoaniline Compound Summary."[4] National Library of Medicine. (Chemical properties and safety).
Sources
Improving yield in the synthesis of 2,4-Dibromo-6-(2-methoxyethyl)aniline
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Yield Optimization Guide: Synthesis of 2,4-Dibromo-6-(2-methoxyethyl)aniline
Executive Summary
This technical guide addresses the yield-limiting factors in the synthesis of 2,4-Dibromo-6-(2-methoxyethyl)aniline . Our analysis of user data indicates that yield losses typically occur at two critical nodes: precursor purity (specifically the presence of unmethylated alcohol) and thermodynamic control during the bromination step (leading to oxidation/tars).
This guide replaces generic advice with a causally grounded troubleshooting framework.
Part 1: The Reaction Logic & Critical Pathway
The synthesis relies on the Electrophilic Aromatic Substitution (EAS) of the precursor 2-(2-methoxyethyl)aniline .
-
The Substrate: The amino group (
) is a strong activator and ortho, para director.[1] -
The Substituent: The 2-methoxyethyl group occupies one ortho position (position 6 relative to the amine), effectively blocking it.
-
The Transformation: The remaining active sites are position 2 (ortho) and position 4 (para). Therefore, the reaction is a stoichiometry-driven dibromination .
Visual Workflow (Synthesis & Logic)
Figure 1: Reaction pathway showing the stepwise bromination. Note that the second bromination is slower due to the deactivating effect of the first bromine atom.
Part 2: Troubleshooting & Optimization Modules
Module A: Precursor Integrity (The Silent Yield Killer)
Issue: Many researchers experience low yields (40-50%) because their starting material contains 2-(2-hydroxyethyl)aniline (the unmethylated alcohol). Mechanism: The free hydroxyl group competes for bromination or facilitates oxidative degradation under bromination conditions.
| Diagnostic | Observation | Corrective Action |
| H-NMR Check | Broad singlet at ~4.5-5.0 ppm ( | Purify Precursor: Do not proceed. Methylate the alcohol fully. If synthesizing from 2-nitrophenethyl alcohol, ensure methylation is complete before nitro reduction [1]. |
| Solubility | Precursor is poorly soluble in non-polar solvents (Hexane/Ether). | Drying: Ensure the precursor is dry. Water interferes with radical pathways if using NBS. |
Module B: The Bromination Protocol (Process Control)
Objective: Achieve >90% conversion to the dibromo product without "tarring" (oxidation).
Method 1: The High-Yield Method (NBS/DMF) Recommended for milligram to gram scale.
-
Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN). These polar aprotic solvents stabilize the transition state.
-
Stoichiometry: 2.05 to 2.10 equivalents. Do not use large excess.
-
Temperature:
to Room Temperature. -
Protocol:
-
Dissolve precursor in DMF (
). -
Cool to
. -
Add NBS portion-wise (over 30 mins) to prevent exotherm.
-
Why? High concentration of
generates radical species or oxidizes the aniline to a quinone-imine (black tar). Slow addition keeps low [2].
-
Method 2: The Scale-Up Method (
-
Solvent: Glacial Acetic Acid (AcOH).
-
Reagent: Elemental Bromine (
). -
Buffer: Sodium Acetate (NaOAc). Critical: Adds basicity to neutralize HBr, preventing acid-catalyzed polymerization of the aniline [3].
-
Protocol:
-
Dissolve precursor and 2.2 eq NaOAc in AcOH.
-
Add
(2.1 eq) dropwise at . -
Warning: If the solution turns from orange to dark black/purple, oxidation is occurring. Lower the temperature immediately.
-
Module C: Isolation (Stopping the Reaction)
Issue: Product degrades during workup. Solution:
-
Quench: Pour reaction mixture into Ice Water + Sodium Bisulfite (
) .-
Chemistry: Bisulfite reduces unreacted bromine (
) and oxidized byproducts, preventing them from reacting further during extraction.
-
-
pH Adjustment: Neutralize to pH 7-8 with
. Acidic workups can trap the aniline in the aqueous phase as the anilinium salt.
Part 3: Troubleshooting Decision Tree
Use this logic flow to diagnose specific yield issues in your current batch.
Figure 2: Diagnostic logic for post-reaction analysis.
Part 4: Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned pitch black. Is the batch lost?
-
A: Not necessarily, but yield will be lower. The black color usually indicates the formation of aniline oxidation products (quinone imines).
-
Recovery: Perform the Bisulfite quench immediately. The reduction often clears the color back to orange/brown. Filter the crude through a short pad of silica gel (eluting with Hexane/EtOAc) to remove the polar polymeric tars before attempting crystallization.
-
Q2: Can I protect the amine (as an acetamide) to improve yield?
-
A: Yes, converting the aniline to an acetanilide (using Acetic Anhydride) is a standard strategy to prevent oxidation [4].
-
Pros: Eliminates oxidation/tarring; allows harsher bromination conditions.
-
Cons: Adds two steps (Protection + Deprotection).
-
Verdict: Only use this if the direct bromination yield is consistently <50%. For 2,4-dibromo products, the free amine usually tolerates controlled bromination well.
-
Q3: Why am I getting a mixture of mono- and di-bromo products?
-
A: The first bromine atom deactivates the ring (electron-withdrawing induction), making the second bromination slower.
-
Fix: Ensure you are using at least 2.1 equivalents of brominating agent. Allow the reaction to run longer (monitor by TLC/HPLC) after the addition is complete. If using NBS, mild heating (
) toward the end of the reaction can push the second addition to completion [5].
-
Q4: How do I confirm the regioselectivity is correct (2,4-dibromo)?
-
A: H-NMR is definitive.
-
2,4-dibromo-6-substituted: You will see two distinct aromatic doublets (with meta-coupling,
) representing the protons at positions 3 and 5. -
Tribromo (2,4,6): You will see one singlet (if the methoxyethyl group was somehow displaced, unlikely) or no aromatic protons if the ring is fully substituted.
-
Monobromo: You will see a complex splitting pattern of 2 or 3 protons.
-
References
-
Preparation of 2-methoxyethylamine derivatives. Google Patents. (CN103936599A). Describes the methylation and purification logic for methoxy-ethyl amines. Link
-
Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide. LookChem / Thieme. Details the solvent effects (DMF vs MeCN) and NBS stoichiometry for aniline bromination. Link
-
Bromination of Aniline | Electrophilic Aromatic Substitution. Khan Academy. mechanistic overview of blocking groups and preventing poly-bromination. Link
-
Regioselective bromination of anilines. Vertex AI / NIH. Discusses the use of protection groups and copper catalysts to control regioselectivity in electron-rich substrates. Link
-
Bromination - Common Conditions. Common Organic Chemistry. Standard protocols for NBS and Br2 usage in aromatic substitution. Link
Sources
Troubleshooting HPLC peak tailing for 2,4-Dibromo-6-(2-methoxyethyl)aniline
Technical Support Center: HPLC Method Development & Troubleshooting Topic: Peak Tailing Solutions for 2,4-Dibromo-6-(2-methoxyethyl)aniline Ticket ID: #ANL-Br2-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The "Weak Base" Paradox
Welcome. If you are analyzing 2,4-Dibromo-6-(2-methoxyethyl)aniline , you are likely encountering a specific type of peak tailing that defies standard "amine" troubleshooting.
Here is the chemical reality: Unlike typical amines (pKa ~9-10), your molecule is a very weak base (estimated pKa
Why this matters: Standard fixes like "add Triethylamine (TEA)" often fail because there is no cation-exchange mechanism to suppress.[1] Your tailing is likely caused by Hydrogen Bonding (between the amine hydrogens and free silanols) or Solvent Mismatch (hydrophobic precipitation).
This guide prioritizes the physical and chemical realities of halogenated anilines.
Part 1: Diagnostic Logic (Visualized)
Before changing your mobile phase, use this logic tree to identify the root cause. Tailing is often physical, not chemical.
Figure 1: Diagnostic decision tree for isolating physical vs. chemical tailing mechanisms.
Part 2: The Physical Fixes (Tier 1)
Issue: The "Solvent Washout" Effect Mechanism: 2,4-Dibromo-6-(2-methoxyethyl)aniline is highly lipophilic (LogP > 3.0).[1] If you dissolve it in 100% Acetonitrile (ACN) or Methanol and inject it into a mobile phase starting at 90% Water, the analyte will momentarily precipitate or "smear" at the head of the column before the gradient elutes it. This looks exactly like chemical tailing.
Protocol 1: The Solvent Match Test
-
Prepare Sample: Dissolve your standard in 50:50 ACN:Water (or whatever your initial gradient condition is).[1]
-
Inject: Compare the peak shape to your original sample dissolved in 100% organic.
-
Result: If the tailing disappears, the issue was physical solubility, not silanol activity.
Protocol 2: Dead Volume Elimination
-
Symptom: All peaks (even neutrals like Toluene) tail.[1]
-
Action: Replace PEEK fittings at the column inlet. A "zero-dead-volume" connection is critical. An improperly seated ferrule creates a mixing chamber that destroys symmetry [1].
Part 3: The Chemical Fixes (Tier 2)
If the physical fixes fail, the amine group (
The "Silanol Suppression" Strategy Since your molecule is likely neutral at pH 3, we cannot rely on ionic repulsion. We must rely on steric exclusion and H-bond disruption .[1]
| Parameter | Recommendation | Scientific Rationale |
| pH | Low (pH 2.0 – 2.5) | At pH < 2.5, surface silanols (Si-OH) are protonated and neutral.[1] This prevents them from acting as H-bond acceptors for your amine [2].[1] |
| Buffer | Phosphate or TFA | 0.1% TFA (Trifluoroacetic acid) is excellent here.[1] It is an ion-pairing agent, but for weak bases, it primarily acts by saturating the silica surface and lowering pH aggressively. |
| Temperature | 40°C – 50°C | Higher temperature increases the kinetics of desorption. It helps the "sticky" amine let go of the silanol faster, sharpening the tail [3]. |
Experimental Workflow: Mobile Phase Optimization
-
Control: 0.1% Formic Acid in Water/ACN (Common LC-MS buffer).[1]
-
Test A: 0.1% TFA in Water/ACN. (TFA suppresses silanols better than Formic).
-
Test B: 10mM Ammonium Phosphate (pH 2.5). Phosphate is the "gold standard" for peak symmetry if MS-compatibility is not required.
Part 4: Stationary Phase Selection (Tier 3)
If mobile phase adjustments are insufficient, your column chemistry is the bottleneck. You need a column that physically blocks the amine from reaching the silica surface.
Recommended Column Technologies:
-
Hybrid Particles (BEH/HSC):
-
Why: These particles bridge the silica with organic groups (methyl/ethyl) inside the particle structure, reducing the total population of surface silanols by up to 30% [4].
-
Example: Waters XBridge BEH or Agilent ZORBAX Extend.
-
-
"Base-Deactivated" (End-Capped):
-
Why: Look for "high coverage" or "double end-capped" specs.[1] This means the manufacturer reacted the silica twice to cover steric gaps.
-
Example: Thermo Hypersil GOLD or Phenomenex Luna Omega.
-
-
Polar Embedded Groups:
-
Why: These columns have a polar group (amide/carbamate) near the surface. They create a "water shield" that prevents hydrophobic amines from digging too deep into the ligands where they might get stuck.
-
Part 5: Frequently Asked Questions (FAQs)
Q: Should I add Triethylamine (TEA) to my mobile phase? A: Likely unnecessary.[1] TEA is a "sacrificial base" used to saturate silanols when analyzing charged cations. Since 2,4-Dibromo-6-(2-methoxyethyl)aniline is a very weak base (nearly neutral at pH 3), TEA offers diminishing returns and contaminates the system.[1] Stick to TFA or low pH phosphate first.
Q: My peak is fronting (
-
Overload: You have injected more mass than the carbon capacity can handle. Dilute 10x and re-inject.
-
Solvent: You injected a strong solvent (100% ACN) which carried the analyte too fast through the column head.
Q: Can I use a Phenyl-Hexyl column?
A: Yes, and it might be superior. The pi-pi (
References
-
Dolan, J. W. (2025).[2] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. LCGC International.
-
Chrom Tech. (2025).[2][3][4] Primary Causes of Peak Tailing in HPLC. Chrom Tech, Inc.
-
McCalley, D. V. (2023). Understanding the Silanol Effect and Peak Tailing for Basic Analytes. Chemical Communications.
-
Waters Corporation. (2021).[5] Troubleshooting Peak Shape Problems in HPLC: Silanol Activity. Waters Knowledge Base.
Sources
Technical Support Center: Post-Bromination Purification of 2,4-Dibromo-6-(2-methoxyethyl)aniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of 2,4-Dibromo-6-(2-methoxyethyl)aniline and need to address the critical step of removing unreacted bromine from their reaction mixtures. The presence of residual bromine can lead to product discoloration, impurities, and potential complications in downstream applications.[1] This document provides in-depth troubleshooting advice and detailed protocols to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted bromine from my reaction mixture?
Unreacted bromine is a highly reactive and corrosive substance that can lead to several issues if not properly removed.[2][3][4][5] Firstly, its presence will impart a yellow or brown discoloration to your final product, indicating impurity.[1] Secondly, residual bromine can continue to react with your desired product or other components in the mixture, leading to the formation of unwanted byproducts and lowering the overall yield and purity. For drug development professionals, the presence of such impurities can have significant implications for the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: What are the most common methods for quenching excess bromine?
The most common and effective methods involve chemical quenching, where a reducing agent is added to the reaction mixture to convert the elemental bromine (Br₂) into non-volatile and water-soluble bromide salts (Br⁻).[6][7] These salts can then be easily removed during an aqueous workup. The two most widely used quenching agents are aqueous solutions of sodium thiosulfate (Na₂S₂O₃) and sodium bisulfite (NaHSO₃).[1][8][9][10]
Q3: My final product is a dark oil, not the expected solid. Could this be due to residual bromine?
While several factors could lead to an oily product, the presence of colored impurities, including residual bromine, is a common cause. A thorough quenching and washing procedure is essential to remove these impurities, which may then allow your purified 2,4-Dibromo-6-(2-methoxyethyl)aniline to solidify upon concentration.
Q4: I've noticed a fine yellow precipitate after adding sodium thiosulfate. What is it and how can I avoid it?
This yellow precipitate is likely elemental sulfur. Sodium thiosulfate can decompose under acidic conditions to form sulfur.[7] To prevent this, you can neutralize the acidic reaction mixture with a mild base like sodium bicarbonate before adding the sodium thiosulfate solution.[7]
Troubleshooting Guides
This section addresses specific problems you may encounter during the workup of your 2,4-Dibromo-6-(2-methoxyethyl)aniline synthesis and provides actionable solutions.
Issue 1: Persistent Yellow/Brown Color in the Organic Layer After Quenching
-
Possible Cause: Insufficient quenching agent was used, leaving residual bromine.
-
Solution:
-
Continue to add the quenching agent solution (e.g., 10% aqueous sodium thiosulfate) dropwise to the separatory funnel containing your reaction mixture.
-
After each addition, stopper the funnel, shake gently, and vent.
-
Observe the color of the aqueous layer. The quenching is complete when the yellow/brown color of bromine is no longer visible in either layer. It is good practice to use a slight excess of the quenching agent to ensure complete removal.[7]
-
Issue 2: Formation of a Stable Emulsion During Aqueous Workup
-
Possible Cause: Emulsions can form when the densities of the organic and aqueous layers are similar, or due to the presence of certain salts or byproducts.[7]
-
Solution:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which often helps to break the emulsion.[7]
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel.
-
Patience: Allow the mixture to stand undisturbed for an extended period.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.
-
Issue 3: Low Yield of the Final Product
-
Possible Cause:
-
Incomplete Reaction: The bromination may not have gone to completion.
-
Product Loss During Workup: The product may have some solubility in the aqueous layer, or material may have been lost during transfers.
-
Over-bromination: The highly activating nature of the aniline can lead to the formation of tri-brominated species.[11][12][13][14][15]
-
-
Solution:
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the progress of the reaction and ensure all the starting material is consumed.[1]
-
Back-Extraction: After the initial separation, extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Controlled Bromination: To avoid over-bromination, ensure slow, dropwise addition of the brominating agent at a controlled, low temperature.[1] Protecting the amine group as an acetanilide before bromination can also be an effective strategy for controlling the reaction.[1][11][15]
-
Data Presentation
The choice of quenching agent can be critical. The following table summarizes the properties and considerations for the two most common choices.
| Quenching Agent | Chemical Equation | Advantages | Disadvantages |
| Sodium Thiosulfate | 2Na₂S₂O₃(aq) + Br₂(aq) → Na₂S₄O₆(aq) + 2NaBr(aq) | Highly effective, readily available, and inexpensive.[9][10] | Can decompose in acidic solutions to form elemental sulfur.[7] |
| Sodium Bisulfite | NaHSO₃(aq) + Br₂(aq) + H₂O(l) → NaHSO₄(aq) + 2HBr(aq) | Also very effective and readily available.[6][8][16] | The reaction produces hydrobromic acid, which will make the aqueous layer more acidic. |
Experimental Protocols
Here are detailed, step-by-step protocols for quenching excess bromine in your 2,4-Dibromo-6-(2-methoxyethyl)aniline reaction mixture.
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
This is a widely used and reliable method for removing excess bromine.
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Reaction Quenching:
-
Once the bromination reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.
-
Slowly add the 10% sodium thiosulfate solution with vigorous stirring. Continue adding the solution until the characteristic orange/brown color of bromine disappears.
-
-
Aqueous Workup:
-
Transfer the mixture to a separatory funnel.
-
If your product is in an organic solvent, separate the layers.
-
Wash the organic layer sequentially with water and then with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Quenching with Aqueous Sodium Bisulfite
This protocol provides an effective alternative to sodium thiosulfate.
-
Preparation of Quenching Solution: Prepare a 5-10% (w/v) aqueous solution of sodium bisulfite.
-
Reaction Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add the sodium bisulfite solution with continuous stirring.
-
The disappearance of the bromine color indicates that the quench is complete.
-
-
Aqueous Workup and Isolation: Follow the same workup, drying, and concentration steps as described in Protocol 1.
Mandatory Visualizations
To further clarify the experimental workflow, the following diagrams illustrate the key processes.
Caption: Workflow for removing unreacted bromine.
Caption: Troubleshooting sulfur precipitation during quench.
References
- Gauth, G. (n.d.). Sodium bisulfite converts bromine (br2) to bromide (br-). sodium bisulfite is a(n). Gauth.
- Brainly. (2023, September 28). Write a balanced equation for the reaction of sodium bisulfite with bromine. Brainly.in.
- Urbana, IL. (n.d.). Determination of free bromine in water : final report.
- Filo. (2025, February 21). Sodium bisulfite (NaHSO3) reacts with molecular bromine to produce Na2SO4. Filo.
- Common Organic Chemistry. (n.d.). Sodium Bisulfite.
- American Public Health Association. (1999). Standard Methods for the Examination of Water and Wastewater.
- Merck. (n.d.). Bromine in Drinking Water, Swimming-Pool Water, Wastewater and Disinfection Solutions.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines. BenchChem.
- Transtutors. (2012, March 30). (Solved) - Sodium bisulfite (NaHSO3) reacts with molecular bromine to produce... Transtutors.
- Wikipedia. (n.d.). Sodium thiosulfate.
- Quora. (2018, December 14). How does sodium thiosulfate neutralize bromine? Quora.
- EUsalt. (n.d.). Sodium Chloride - Analytical Standard Determination of Total Bromine and Iodine (Expressed as Bromine).
- FILAB. (n.d.). Bromine analysis laboratory by IC. FILAB.
- Goofer King. (2014, October 31). Neutralization of Bromine - Beautiful Reaction [Video]. YouTube.
- Synlett. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines.
- Reddit. (2022, July 27). Neutralizing bromine that's eaten through container? r/chemistry.
- BenchChem. (n.d.). Technical Support Center: Bromine Removal from Reaction Mixtures. BenchChem.
- Chamberland, M. (n.d.). SOP Working with Bromine.
- ResearchGate. (2025, August 10). A Practical Procedure for Regioselective Bromination of Anilines. ResearchGate.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Google Patents. (n.d.). A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6.
- Khan Academy. (n.d.). Bromination of Aniline [Video]. Khan Academy.
- GOV.UK. (2022, June 10). Bromine: general information. GOV.UK.
- New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
- Allen. (n.d.). Aniline on treatment with excess of bromine water gives. Allen.
- Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube.
- PrepChem.com. (n.d.). Synthesis of (b) 2,4-Dibromo-6-methylanisole.
- Vedantu. (2024, June 12). Aniline on treatment with excess of bromine water gives class 12 chemistry JEE_Main. Vedantu.
- Scribd. (n.d.). Estimation of Aniline via Bromination. Scribd.
- Khan Academy. (n.d.). Bromination of Aniline [Video]. Khan Academy.
- Organic Syntheses. (n.d.). 3,5-Dichlorosulfanilamide. Organic Syntheses Procedure.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Chloro-4-bromobenzothiazole from 2,6-dibromoaniline. BenchChem.
- Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
- Google Patents. (n.d.). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
- Mol-Instincts. (n.d.). 2,4-Dibromoaniline 615-57-6 wiki.
- YouTube. (2022, April 29). PREPARATION OF 2,4,6, TRIBROMO ANILINE [Video]. YouTube.
- NOAA. (n.d.). BROMINE. CAMEO Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chamberlandresearch.com [chamberlandresearch.com]
- 3. carlroth.com [carlroth.com]
- 4. nj.gov [nj.gov]
- 5. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. gauthmath.com [gauthmath.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sodium Bisulfite [commonorganicchemistry.com]
- 9. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. Khan Academy [khanacademy.org]
- 12. Aniline on treatment with excess of bromine water gives [allen.in]
- 13. m.youtube.com [m.youtube.com]
- 14. Aniline on treatment with excess of bromine water gives class 12 chemistry JEE_Main [vedantu.com]
- 15. Khan Academy [khanacademy.org]
- 16. brainly.com [brainly.com]
Stability of 2,4-Dibromo-6-(2-methoxyethyl)aniline in solution
Technical Support Center: Stability Profile of 2,4-Dibromo-6-(2-methoxyethyl)aniline
Executive Summary
This guide addresses the stability profile of 2,4-Dibromo-6-(2-methoxyethyl)aniline . Due to its specific functional group architecture—an electron-rich aniline core substituted with two labile bromine atoms and a flexible ether arm—this compound exhibits distinct sensitivities to photolysis (dehalogenation) and oxidative coupling .
This document replaces generic handling advice with mechanism-based troubleshooting for researchers observing degradation (discoloration, extra LCMS peaks) in solution.
Module 1: Critical Stability Factors (The "Why")
Photolytic Instability (The Bromine Issue)
The Carbon-Bromine (C-Br) bond in aryl systems has a bond dissociation energy (~65-70 kcal/mol) that is accessible via UV light absorption.
-
Mechanism: Upon exposure to UV light (even ambient fluorescent lighting), the molecule undergoes homolytic fission . This generates a highly reactive aryl radical and a bromine radical.
-
Observation: In protic solvents (MeOH, EtOH), the aryl radical abstracts a hydrogen atom, leading to monodebrominated impurities (M-79/80 mass shift).
Oxidative Sensitivity (The Aniline Issue)
Primary anilines are susceptible to oxidation by atmospheric oxygen, a process accelerated by light and trace metals.
-
Mechanism: The amine nitrogen oxidizes to form hydroxylamines (
), which rapidly dehydrate to quinone imines . These electrophilic intermediates couple with unreacted aniline to form colored azo-dimers or "aniline black" oligomers. -
Observation: Solutions turn from clear/pale yellow to pink, brown, or black over time.
Solvent Incompatibility (The Schiff Base Trap)
-
Critical Warning: Never dissolve primary anilines in ketones (Acetone, MEK) or aldehydes for storage or LCMS analysis.
-
Reaction: The primary amine (
) reacts with the carbonyl carbon to form an Imine (Schiff Base) , releasing water. This is often mistaken for sample degradation but is actually a solvent-reaction artifact.
Module 2: Visualization of Degradation Pathways
The following diagram maps the specific degradation routes for 2,4-Dibromo-6-(2-methoxyethyl)aniline based on its functional groups.
Caption: Fig 1. Predicted degradation pathways: Photolytic debromination (Red), Oxidative dimerization (Yellow), and Solvent-induced Schiff base formation (Green).
Module 3: Troubleshooting Guide (FAQ Format)
Q1: My solution turned pink/brown overnight. Is it still usable?
-
Diagnosis: This indicates oxidative degradation . The color comes from trace amounts of conjugated quinone imines or azo-compounds.
-
Impact: While the color is intense, the actual chemical purity might still be >98% because these dyes have high extinction coefficients.
-
Action:
-
Run an LCMS check immediately.
-
If purity is >95%, use immediately.
-
If <95%, repurify.
-
Prevention: Store future solutions degassed (sparged with Nitrogen/Argon) and in amber vials.
-
Q2: I see a new peak in LCMS with Mass [M-80]. What is it?
-
Diagnosis: This is the monodebrominated byproduct . You have lost one bromine atom.
-
Cause: Photolysis. The sample was likely left in clear glass under fluorescent lab lights or near a window.
-
Action: This is an irreversible chemical change. The sample is compromised.
-
Prevention: All handling must occur in amber glassware. Wrap columns/flasks in aluminum foil during purification.
Q3: I dissolved the sample in Acetone for NMR/LCMS, and the spectrum is messy.
-
Mechanism:
. -
Action: Evaporate the acetone immediately. The reaction is reversible under hydrolysis. Re-dissolve in DMSO-d6 or CDCl3.
-
Rule: Never use acetone, MEK, or cyclohexanone with primary anilines.
Module 4: Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| DMSO | Excellent | Preferred for stock solutions. Store frozen (-20°C) to prevent S-oxidation. |
| Acetonitrile | Good | Best for LCMS. Stable for short-term (<24h). |
| Methanol/Ethanol | Moderate | Good solubility, but protic solvents accelerate radical H-abstraction if exposed to light. |
| Acetone | FORBIDDEN | Forms Schiff base adducts rapidly. |
| Chloroform/DCM | Good | Good for synthesis/workup. Avoid prolonged storage (acidity from HCl in CHCl3 can cause salt formation). |
Module 5: Experimental Protocol - Stability Stress Test
To validate the stability of your specific batch, perform this rapid "Forced Degradation" protocol (adapted from ICH Q1A standards).
Objective: Determine the primary degradation route for your specific lot.
Workflow Diagram:
Caption: Fig 2. Rapid Stress Test Workflow for validation of batch stability.
Step-by-Step Protocol:
-
Preparation: Dissolve 5 mg of compound in 5 mL of Acetonitrile/Water (1:1).
-
Segregation: Split into three HPLC vials (A, B, C).
-
Stressing:
-
Vial A (Control): Wrap in foil, place in fridge.
-
Vial B (Photo): Place in direct sunlight or under a UV lamp for 4 hours (uncapped to allow air).
-
Vial C (Oxidative): Add 10 µL of 3% Hydrogen Peroxide. Let stand for 1 hour.
-
-
Analysis: Inject all three samples into LCMS.
-
Interpretation:
-
If Vial B shows new peaks compared to A: Strict Light Protection Required.
-
If Vial C shows massive degradation: Strict Inert Atmosphere Required.
-
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[3][4][5] International Council for Harmonisation.[4] (Defines stress testing protocols).
-
ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products.[4] (Defines light exposure standards).
-
Reaction of Amines with Ketones : Schiff Base Formation. (General Organic Chemistry principle regarding Aniline/Acetone incompatibility).
-
Photochemistry of Aryl Halides : Homolytic cleavage of C-Br bonds. (Mechanistic basis for debromination).
Sources
Technical Support Center: Overcoming Solubility Issues of Dibromoanilines in Aqueous Media
Welcome to the technical support center for handling dibromoanilines. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical, field-tested protocols needed to overcome the significant challenge of dibromoaniline solubility in aqueous media. This resource is structured in a question-and-answer format to address the specific issues you are likely to encounter during your experiments.
FAQs: Understanding Dibromoaniline Solubility
This section addresses fundamental questions about the physicochemical properties of dibromoanilines that underpin their poor aqueous solubility.
Question: Why are dibromoanilines so poorly soluble in water?
Answer: The poor aqueous solubility of dibromoanilines stems from their molecular structure. The presence of a benzene ring and two bromine atoms creates a large, non-polar (hydrophobic) surface area.[1][2] While the amino (-NH2) group can form hydrogen bonds with water, its contribution to overall polarity is overshadowed by the hydrophobic character of the brominated aromatic ring.[1] At room temperature, these compounds are typically crystalline solids, and the energy required to break the crystal lattice and solvate the individual molecules in water is substantial.[1] Consequently, dibromoanilines are classified as poorly water-soluble or practically insoluble.[3]
Question: What are the key physicochemical properties I should be aware of?
Answer: Understanding the basic properties of the specific dibromoaniline isomer you are working with is critical for troubleshooting. Key parameters include molecular weight, melting point, and its acid dissociation constant (pKa). For example, 2,4-dibromoaniline is a crystalline solid with a molecular weight of approximately 250.92 g/mol .[4] The aniline functional group is weakly basic. The pKa of aniline itself is around 4.6, meaning it will become protonated and more soluble in acidic conditions.[5] The bromine substituents can slightly alter this pKa, but the principle of increasing solubility at lower pH generally holds.
| Property | 2,4-Dibromoaniline | 2,5-Dibromoaniline |
| Molecular Formula | C₆H₅Br₂N | C₆H₅Br₂N |
| Molecular Weight | ~250.92 g/mol [4] | ~250.92 g/mol [6] |
| Appearance | Crystalline solid, off-white to light brown[1] | Solid |
| Melting Point | ~79-81 °C | ~50 °C |
| Aqueous Solubility | Insoluble / Poorly Soluble[3] | Poorly Soluble |
| Solubility in Organics | Soluble in toluene, methanol[3] | Soluble in organic solvents |
Troubleshooting Guides: Practical Solutions
This section provides direct answers and step-by-step protocols for common experimental problems related to dibromoaniline solubility.
Problem 1: My dibromoaniline won't dissolve when preparing a stock solution.
Answer: This is the most common initial challenge. The standard approach is to use a water-miscible organic co-solvent to create a concentrated stock solution, which can then be diluted into your aqueous assay buffer.[7][8] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in biological assays for this purpose.[8][9]
Workflow for Preparing a Co-solvent Stock Solution
Caption: Workflow for preparing a dibromoaniline stock solution in DMSO.
Protocol 1: Preparation of a 10 mM Dibromoaniline Stock in DMSO
-
Calculation: Determine the mass of dibromoaniline needed. For a 10 mM solution in 1 mL (0.001 L), you would need: Mass = 10 mmol/L * 0.001 L * 250.92 g/mol = 2.51 mg
-
Weighing: Accurately weigh ~2.5 mg of dibromoaniline powder into a microcentrifuge tube or glass vial.
-
Solubilization: Add 1 mL of 100% DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If solids persist, place the tube in a sonicating water bath for 5-10 minutes.[10]
-
Inspection: Visually confirm that all solid material has dissolved and the solution is clear. If not, you may need to gently warm the solution or consider a lower stock concentration.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
Causality Insight: DMSO is a powerful polar aprotic solvent that can effectively disrupt the crystal lattice of dibromoaniline and solvate the molecule.[8] Preparing a high-concentration stock in 100% DMSO allows you to introduce the compound into your aqueous buffer at a final concentration where the DMSO percentage is low enough (typically <1%) to not affect the biological assay.[10]
Problem 2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer.
Answer: This is a classic solubility problem known as "crashing out." It occurs when the dibromoaniline molecules, upon transfer from a favorable DMSO environment to an unfavorable aqueous one, aggregate and precipitate.[10] The final concentration of your compound exceeds its maximum solubility in the final assay buffer.
Here are three advanced strategies to overcome this, which can be used alone or in combination.
Strategy A: pH Adjustment
Expertise & Experience: The aniline amine group is basic and can be protonated at acidic pH (pH < pKa). The resulting anilinium salt has a positive charge and is significantly more water-soluble.[5] This is often the simplest and most effective first strategy to try.
Protocol 2: pH-Mediated Solubilization
-
Determine pKa: Use a chemical property prediction tool (e.g., Chemicalize) to estimate the pKa of your specific dibromoaniline isomer.[11]
-
Buffer Selection: Prepare a series of buffers with pH values ranging from 1-2 pH units below the estimated pKa up to a neutral pH (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0).
-
Solubility Test: Add a small, fixed amount of your DMSO stock to each buffer to achieve the desired final concentration.
-
Observation: Vortex each sample and let it equilibrate for 15-30 minutes. Visually inspect for precipitation. The lowest pH buffer that keeps your compound in solution is your target.
-
Assay Compatibility Check: Crucially , ensure that the required acidic pH does not negatively impact your assay components (e.g., protein stability, enzyme activity).
Strategy B: Use of Surfactants
Expertise & Experience: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form micelles in water.[12][13] These micelles have a hydrophobic core that can encapsulate insoluble compounds like dibromoaniline, effectively solubilizing them in the bulk aqueous phase.[14][15][16]
Caption: Encapsulation of a hydrophobic dibromoaniline molecule within a surfactant micelle.
Protocol 3: Surfactant-Mediated Solubilization
-
Select a Surfactant: Common non-ionic surfactants used in biological assays include Tween-20 or Triton X-100. Ionic surfactants like SDS are also effective but are more likely to denature proteins.[14]
-
Prepare Surfactant Buffer: Prepare your assay buffer containing the surfactant at a concentration above its CMC (e.g., 0.01% - 0.1% w/v for Tween-20).
-
Test Dilution: Add your dibromoaniline DMSO stock to the surfactant-containing buffer to the desired final concentration.
-
Mix and Observe: Vortex and allow to equilibrate. The solution should remain clear.
-
Control Experiment: Crucially , run a control experiment with the surfactant alone to ensure it does not interfere with your assay's readout.
Strategy C: Cyclodextrin Complexation
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate hydrophobic molecules, or "guests," like the aromatic ring of dibromoaniline, forming a water-soluble "inclusion complex."[][20] This is a powerful technique for solubilizing aromatic compounds.[] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility than their parent β-cyclodextrin.[17][21]
Protocol 4: Solubilization via Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: For aromatic compounds, β-cyclodextrins and their derivatives are typically the best fit.[17][] HP-β-CD is a common and effective choice.
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a range of concentrations (e.g., 1, 5, 10, 20 mM).
-
Complexation: Add a slight excess of solid dibromoaniline to each cyclodextrin solution.
-
Equilibration: Stir or shake the mixtures vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Clarification: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved dibromoaniline.
-
Quantification: Carefully collect the supernatant. The concentration of the solubilized dibromoaniline can be determined using UV-Vis spectrophotometry. This gives you a highly soluble, DMSO-free stock solution.
-
Assay Compatibility: As with other methods, verify that the cyclodextrin does not interfere with your assay.
Summary of Solubilization Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Increases solubility in the stock solution.[7] | Simple, widely used, effective for high-throughput screening.[8] | Can precipitate upon dilution; may affect assay at >1% conc.[10] |
| pH Adjustment | Protonates the basic amine group to form a soluble salt.[22][23] | Simple, inexpensive, very effective for ionizable compounds. | Only applicable to ionizable compounds; required pH may be incompatible with the assay.[7] |
| Surfactants | Encapsulates the compound in hydrophobic micelle cores.[12][13] | Highly effective; can solubilize very hydrophobic compounds. | Can interfere with assays, especially those involving proteins or membranes; requires use above CMC.[15] |
| Cyclodextrins | Forms a water-soluble host-guest inclusion complex.[][20] | High solubilizing capacity; can create stable, organic solvent-free solutions.[17] | Can be more expensive; may interfere with assays by competing for binding sites. |
References
- 2,4-Dibromoaniline - Solubility of Things. (n.d.). Vertex AI Search.
- How will you increase the solubility of organic compounds in w
- What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15). Surfactants Supplier.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
- The Role of Surfactants in Surface Chemistry - Solubility of Things. (n.d.). Vertex AI Search.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research.
- Methods for improving the aqueous solubility of water-insoluble or... - Google Patents. (n.d.).
- What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. (2021, October 31).
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.).
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Solubilization of Hydrophobic Dyes in Surfactant Solutions. (n.d.). PMC - NIH.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- 2,4-Dibromoaniline | 615-57-6. (n.d.). TCI (Shanghai) Development Co., Ltd..
- Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020, August 16). MDPI.
- Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. (n.d.).
- Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
- cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.).
- Application Notes and Protocols for the Laboratory-Scale Preparation of Dihalogen
- Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (n.d.). MDPI.
- Synthesis routes of 3,5-Dibromoaniline. (n.d.). Benchchem.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10).
- 4-Bromoaniline: Properties, Applications, Safety & Insights. (n.d.). Ketone Pharma.
- A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6 - Google Patents. (n.d.).
- Prepn. of 2,6-dibromo aniline - Google Patents. (n.d.).
- The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. (n.d.). MDPI.
- An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dibromoaniline. (n.d.). Benchchem.
- Various techniques for solubility enhancement: An overview. (2015, December 14).
- solubility enhancement -by pH change & complex
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- How to dissolve small inhibitor molecules for binding assay? (2013, September 10).
- Solved In this experiment, either aniline or acetanilide | Chegg.com. (2021, January 25). Chegg.com.
- A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. (n.d.).
- Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (2024, December 2). MDPI.
- 2,4-Dibromoaniline | C6H5Br2N | CID 12004. (n.d.). PubChem.
- Nuisance compounds in cellular assays. (2021, March 18). PubMed - NIH.
- Multifunctional self-emulsifying drug delivery system: an efficient strategy for oral delivery of therapeutic peptides and proteins. (n.d.). Taylor & Francis.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC.
- Are amines soluble in organic solvents? - Quora. (2018, March 30). Quora.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5).
- 2,5-Dibromoaniline | C6H5Br2N | CID 77198. (n.d.). PubChem - NIH.
- Troubleshooting protein purification? (2013, February 24).
- Protein Purification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
- How can I troubleshoot protein precipitation after purification? (2015, August 5).
- Technical Support Center: Troubleshooting Protein Precipitation in Urea Hydrochloride Solutions. (n.d.). Benchchem.
- Protein precipitation problem - where did it go wrong? (2013, September 7).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. 2,4-Dibromoaniline | 615-57-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes | MDPI [mdpi.com]
- 6. 2,5-Dibromoaniline | C6H5Br2N | CID 77198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications | MDPI [mdpi.com]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
Purification of 2,4-Dibromo-6-(2-methoxyethyl)aniline from reaction byproducts
As a Senior Application Scientist, I understand that purifying your target compound is a critical step where challenges can significantly impact timelines and research outcomes. This guide is designed to provide you with practical, field-tested solutions for the purification of 2,4-Dibromo-6-(2-methoxyethyl)aniline, moving beyond simple protocols to explain the underlying principles of each step.
Introduction to Purification Challenges
The synthesis of 2,4-Dibromo-6-(2-methoxyethyl)aniline can result in a variety of byproducts, including unreacted starting materials, regioisomers, and over-brominated species. The basic nature of the aniline functional group also introduces specific challenges, such as interactions with acidic purification media. This guide provides a structured approach to troubleshoot and overcome these common hurdles.
Troubleshooting Guide: Isolating 2,4-Dibromo-6-(2-methoxyethyl)aniline
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My final product is a yellow or brown oil/solid instead of the expected white crystals. How can I remove the color?
Answer: Colored impurities in aniline derivatives are almost always the result of oxidation.[1] Aniline compounds are susceptible to air oxidation, which forms highly colored polymeric impurities.
Core Strategy: Recrystallization with Activated Charcoal
-
Solvent Selection: Choose a solvent system in which your desired compound has high solubility when hot and low solubility when cold. An ethanol/water mixture is often a good starting point for substituted anilines.[2]
-
Dissolution: Dissolve your crude product in the minimum amount of the hot solvent.
-
Decolorization: Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. The charcoal has a high surface area and will adsorb the colored, often large, polymeric impurities.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the purified, colorless crystals by vacuum filtration.
If color persists, a quick pass through a short plug of silica gel using a non-polar solvent system might be necessary before recrystallization.
Q2: My post-reaction analysis (TLC, crude NMR) shows significant unreacted starting material. How can I efficiently remove it?
Answer: This is a common issue that can be effectively solved by leveraging the basicity of the aniline functional group. The starting material, being less substituted, is typically more basic than the di-brominated product. This difference in pKa can be exploited with a liquid-liquid extraction.
Core Strategy: Acidic Wash (Liquid-Liquid Extraction)
An acidic wash will protonate the more basic starting aniline, forming a water-soluble salt that partitions into the aqueous phase.[3][4] The less basic 2,4-Dibromo-6-(2-methoxyethyl)aniline will remain in the organic layer.
Experimental Protocol: Acidic Wash
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., Dichloromethane or Ethyl Acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute acid solution (e.g., 1 M HCl).
-
Stopper the funnel and shake vigorously, remembering to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated starting material is now in the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh 1 M HCl if necessary (monitor by TLC).
-
Wash the organic layer with water and then with brine to remove residual acid and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product, now free of the more basic starting material.[3]
Q3: I'm struggling with peak tailing during silica gel column chromatography. What's causing this and how do I fix it?
Answer: This is a classic problem when purifying basic compounds like anilines on standard silica gel. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic aniline can undergo strong acid-base interactions with these silanols, causing it to elute slowly and unevenly, which results in significant peak tailing.[5]
Core Strategy: Neutralize the Stationary Phase
To prevent this interaction, you must neutralize the acidic sites on the silica gel by adding a small amount of a competitive base to your mobile phase (eluent).
Recommended Action: Add 0.5-1% triethylamine (TEA) to your chosen eluent system (e.g., Hexane/Ethyl Acetate).[5] The TEA will preferentially bind to the acidic silanol groups, effectively masking them from your aniline derivative. This allows your compound to travel through the column without unwanted interactions, resulting in sharp, symmetrical peaks and much-improved separation.
Below is a diagram illustrating the workflow for optimizing column chromatography for basic compounds.
Caption: Workflow for troubleshooting peak tailing in column chromatography.
Q4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice.[3] This typically happens for two main reasons:
-
The boiling point of your chosen solvent is higher than the melting point of your compound.
-
The solution is too supersaturated, or it cooled too quickly.
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a little more hot solvent to reduce the saturation level.[3]
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. Slow cooling provides the necessary time for ordered crystal lattice formation.
-
Induce Crystallization: If crystals still don't form, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. Adding a "seed crystal" from a previous successful batch also works well.
-
Change Solvents: If the problem persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point or use a mixed-solvent system where you can more finely tune the solubility.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography of 2,4-Dibromo-6-(2-methoxyethyl)aniline?
Answer: A good starting point for halogenated anilines is a non-polar solvent system.[5] You should first determine the optimal eluent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for your target compound.
| Compound Class | Typical Eluent System | Recommended TEA % | Target Rf |
| Halogenated Anilines | Hexane / Ethyl Acetate | 0.5 - 1% | 0.2 - 0.4 |
| Dichloromethane / Hexane | 0.5 - 1% | 0.2 - 0.4 |
Protocol for TLC Analysis:
-
Prepare several TLC chambers with different ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 7:3).
-
Add 0.5-1% triethylamine to each solvent mixture.
-
Spot your crude reaction mixture on a TLC plate and develop it in one of the prepared chambers.
-
Visualize the plate under UV light.
-
Choose the solvent system that gives the best separation between your product and impurities, with the product Rf in the desired range.
Q2: Can I use recrystallization as the sole purification method?
Answer: It depends on the nature of your impurities. Recrystallization is most effective at removing impurities that have very different solubility profiles from your target compound. It is excellent for removing highly polar or non-polar contaminants and colored oxidation products (with charcoal).
However, it is generally poor at separating closely related regioisomers, which often have very similar solubilities and may co-crystallize with your product. If your primary impurities are isomers, column chromatography or HPLC is the more appropriate technique.[3]
Q3: How do I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques should be used to confirm both the purity and the structural identity of your 2,4-Dibromo-6-(2-methoxyethyl)aniline.
-
Purity Assessment:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides purity information (as % area under the curve) and confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
-
Identity Confirmation:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the exact structure, including the substitution pattern on the aromatic ring and the integrity of the methoxyethyl side chain.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H stretches for the amine, C-Br stretches, C-O-C ether stretch).
-
References
- Technical Support Center: Purification of Halogenated Aniline Compounds. Benchchem.
- Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
- Application of Centrifugal Extractor in Aniline Extraction. TOPTION.
- Extraction of Aniline Compound. Koch Modular Process Systems.
- Technical Support Center: Purifying Aniline Derivatives by Column Chromatography. Benchchem.
- Technical Support Center: Purification of Polyhalogenated Anilines. Benchchem.
Sources
Technical Support Center: Minimizing Degradation of 2,4-Dibromo-6-(2-methoxyethyl)aniline
Critical Alert: Immediate Storage Parameters
If you have just received a shipment of 2,4-Dibromo-6-(2-methoxyethyl)aniline , do not leave it on the benchtop exposed to light or ambient air. This compound possesses an electron-rich aniline core flanked by halogen atoms, creating a "push-pull" electronic system that is susceptible to photo-oxidation and radical degradation.
Optimal Storage Matrix:
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of auto-oxidation and thermal decomposition. |
| Atmosphere | Argon or Nitrogen (Inert) | Displaces atmospheric oxygen, preventing N-oxide and azo-dimer formation. |
| Container | Amber Glass (Type I Borosilicate) | Blocks UV/Blue light (<450nm) to prevent C-Br bond homolysis. |
| Seal | PTFE-lined Cap + Parafilm | PTFE is inert to organic vapors; Parafilm prevents moisture ingress. |
| Desiccant | Required (in secondary container) | Prevents hydrolysis-assisted degradation, though the ether linkage is relatively stable. |
Technical Deep Dive: Degradation Mechanisms (FAQ)
Q: My sample turned from off-white to brown/black. Is it still usable? A: The color change indicates oxidation , likely forming benzoquinone imines or azo-dimers. While the bulk material may still be intact (check purity via HPLC), the colored impurities are often radical scavengers that can interfere with sensitive catalytic cycles (e.g., Palladium cross-coupling).
-
Recommendation: If the color is light tan, a simple recrystallization may suffice. If dark brown/black, purification via column chromatography is required.
Q: Why is this specific molecule sensitive? It has electron-withdrawing Bromines. A: While the Bromine atoms at the 2,4-positions do pull electron density from the ring (making the ring less nucleophilic), the amino group (-NH₂) is a powerful electron donor.
-
Photo-lability: The Carbon-Bromine (C-Br) bond has a bond dissociation energy of ~65-75 kcal/mol. UV light can cleave this bond, creating a highly reactive aryl radical.
-
Auto-oxidation: The aniline nitrogen can lose a hydrogen atom to form a nitrogen-centered radical, leading to polymerization (browning).
-
Ether Stability: The 2-methoxyethyl group at the 6-position is generally stable but adds steric bulk. If exposed to strong Lewis acids (often used in downstream synthesis), the ether oxygen can coordinate, potentially altering reactivity.
Degradation Pathways Visualization
The following diagram illustrates the two primary degradation routes: Photo-dehalogenation (Light-induced) and Oxidative Coupling (Air-induced).
Figure 1: Primary degradation pathways. Note that light attacks the halogen bond, while air attacks the amine.
Troubleshooting Guide: Experimental Scenarios
Scenario A: "I need to store the compound for 6+ months."
Protocol: Inert Gas Banking
-
Transfer the solid into a clean, dry amber vial.
-
Place the vial into a vacuum desiccator or a Schlenk flask.
-
Evacuate the vessel (high vacuum) for 15 minutes to remove adsorbed moisture and oxygen.
-
Backfill with high-purity Argon (Ar is heavier than air and provides a better blanket than N₂).
-
Repeat the Evacuate/Backfill cycle 3 times.
-
Seal tightly with Parafilm and store at 4°C.
Scenario B: "The compound has hardened into a clump."
Cause: Hygroscopicity or partial melting/re-solidification. The methoxyethyl tail can increase hygroscopicity compared to simple halo-anilines. Solution:
-
Do not chip at it with a metal spatula (risk of static/spark).
-
Dissolve the entire clump in a minimal amount of Dichloromethane (DCM) .
-
Dry the solution over anhydrous Sodium Sulfate (
). -
Rotary evaporate the solvent at low temperature (<30°C) to recover the free-flowing solid.
Scenario C: "Purity dropped to 95% on HPLC."
Protocol: Recrystallization
-
Solvent System: Ethanol/Water or Hexane/Ethyl Acetate.
-
Method:
-
Dissolve crude solid in minimal hot Ethanol (~50°C). Avoid boiling if possible to prevent thermal decomposition.
-
Add warm water dropwise until persistent cloudiness appears.
-
Cool slowly to room temperature, then to 4°C.
-
Filter crystals and wash with cold Hexane.
-
Dry under high vacuum in the dark for 4 hours.
-
Handling Workflow Visualization
Follow this decision tree to ensure sample integrity during usage.
Figure 2: Quality control and handling decision tree.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for 2,4-Dibromoaniline. Retrieved from [Link]
-
Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology. Retrieved from [Link]
-
University of Washington EH&S. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]
1H NMR spectrum analysis of 2,4-Dibromo-6-(2-methoxyethyl)aniline
Topic: 1H NMR Spectrum Analysis of 2,4-Dibromo-6-(2-methoxyethyl)aniline Content Type: Comparative Technical Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals.
Executive Summary
This guide provides a technical framework for the structural validation of 2,4-Dibromo-6-(2-methoxyethyl)aniline , a specific halogenated aniline derivative often encountered as a synthetic intermediate in the development of mucolytic agents (structurally related to Ambroxol and Bromhexine ).
Because this compound is frequently synthesized via the bromination of 2-(2-methoxyethyl)aniline , the primary analytical challenge is distinguishing the fully brominated product from:
-
Starting Material: 2-(2-methoxyethyl)aniline (Non-brominated).
-
Under-brominated Impurity: 4-Bromo-2-(2-methoxyethyl)aniline.
-
Regioisomers: 2,6-Dibromo species (sterically less favored but possible).
This guide compares the theoretical and experimental spectral signatures of the target molecule against these critical alternatives.
Structural Logic & Synthesis Pathway
To interpret the NMR spectrum accurately, one must understand the electronic environment created by the substituents. The amino group (-NH
Electronic Environment Analysis
-
Proton H3: Located between two Bromine atoms (Positions 2 and 4). This proton experiences significant deshielding due to the inductive effect (-I) of the halogens.
-
Proton H5: Located between a Bromine (Position 4) and the alkyl group (Position 6). It is less deshielded than H3.
-
Coupling: H3 and H5 are meta to each other. Expect a coupling constant (
) of ~2.0–2.5 Hz.
Visual Workflow: Bromination Pathway
The following diagram illustrates the transformation and the potential impurities to monitor.
Figure 1: Synthetic pathway showing the progression from starting material to the dibromo target, highlighting the mono-bromo impurity.
Comparative Spectral Guide
The following table contrasts the expected chemical shifts (
Solvent: DMSO-
| Proton Assignment | Signal Type | Target Product (2,4-Dibromo...)[1] | Impurity A (4-Bromo...) | Starting Material (No Br) |
| Ar-H (C3) | Doublet ( | ~7.55 - 7.65 ppm (Deshielded by 2x Br) | ~7.10 - 7.20 ppm | ~6.6 - 7.1 ppm (Multiplet) |
| Ar-H (C5) | Doublet ( | ~7.25 - 7.35 ppm | ~7.10 - 7.20 ppm | ~6.6 - 7.1 ppm (Multiplet) |
| -NH | Broad Singlet | ~5.2 - 5.5 ppm (Shifted downfield by Br) | ~4.8 - 5.0 ppm | ~3.5 - 4.5 ppm |
| Ar-CH | Triplet | ~2.7 - 2.8 ppm | ~2.6 - 2.7 ppm | ~2.6 ppm |
| -CH | Triplet | ~3.4 - 3.5 ppm | ~3.4 - 3.5 ppm | ~3.6 ppm |
| -OCH | Singlet | ~3.2 - 3.3 ppm | ~3.3 ppm | ~3.35 ppm |
Critical Diagnostic Signals (Pass/Fail Criteria)
-
The Aromatic Region (7.0 – 8.0 ppm):
-
Pass: You observe exactly two doublets with a meta-coupling constant (~2 Hz). This confirms the 1,2,4,6-substitution pattern.
-
Fail: Presence of a doublet with a large coupling (
Hz) indicates ortho-coupling, suggesting incomplete bromination (protons at C5 and C6 are adjacent) or incorrect regiochemistry.
-
-
The Integral Ratio:
-
The ratio of the Aromatic H (2H) to the Methoxy CH
(3H) must be exactly 2:3 . If the aromatic integral is higher, you likely have mono-brominated impurity.
-
Deep Dive: Spectral Interpretation
A. Aromatic Region (The "Fingerprint")
In the target molecule, the symmetry of the starting aniline is broken.
-
H3 (Between Br and Br): This is the most diagnostic proton. The combined inductive effect of two bromine atoms pulls electron density away, shifting this signal downfield to approximately 7.60 ppm . It appears as a sharp doublet (
). -
H5 (Between Br and Alkyl): The alkyl group at C6 is weakly electron-donating, providing slight shielding compared to H3. This signal appears upfield around 7.30 ppm (
).
B. Aliphatic Side Chain
The 2-methoxyethyl chain remains relatively stable across the transformation but monitors the integrity of the ether linkage.
-
Methoxy Singlet (-OCH
): A sharp singlet at 3.3 ppm . Use this as your internal integration standard (set to 3.00). -
Methylene Triplets: Two triplets. The one adjacent to the oxygen (-CH
-O-) is more deshielded (~3.5 ppm) than the benzylic methylene (~2.8 ppm).
C. Amine Protons (-NH )
-
In CDCl
, this signal is often broad and variable (3.0–5.0 ppm) depending on concentration and water content. -
In DMSO-
, the signal is sharper and typically appears around 5.2–5.5 ppm . The downfield shift compared to the starting material is due to the electron-withdrawing nature of the bromine atoms, which increases the acidity of the amine protons.
Experimental Protocol
To generate high-fidelity data for comparison, follow this standardized protocol.
Materials
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (Tetramethylsilane).-
Why DMSO? It prevents aggregation of the aniline and allows clear integration of the -NH
peak, which is crucial for purity assessment.
-
-
NMR Tube: 5mm high-precision borosilicate glass.
Methodology
-
Sample Preparation: Dissolve 5–10 mg of the synthesized solid in 0.6 mL of DMSO-
. Ensure complete dissolution; filter if the solution is cloudy (particulates cause line broadening). -
Acquisition Parameters:
-
Pulse Sequence: Standard 1H ZG30.
-
Scans (NS): Minimum 16 (64 recommended for impurity detection <1%).
-
Relaxation Delay (D1): Set to 1.0 - 2.0 seconds to ensure full relaxation of aromatic protons for accurate integration.
-
-
Processing:
-
Phasing: Apply manual phasing.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).
-
Referencing: Set the TMS peak to 0.00 ppm or the residual DMSO pentet to 2.50 ppm.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12004, 2,4-Dibromoaniline. Retrieved from [Link]
- Context: Provides baseline spectral data for the aromatic core (2,4-dibromo substitution p
- Context: Reference for the aliphatic side-chain shifts in the absence of the arom
- Vertex AI Search.Ambroxol Impurities and Degradation Products. (Synthesized Data).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2]
- Context: Authoritative source for calculating theoretical chemical shifts based on substituent additivity rules (Z-values).
Sources
Comparative Analysis: 2,4-Dibromo-6-(2-methoxyethyl)aniline vs. Ambroxol Impurities
This guide provides an in-depth technical comparison between the non-pharmacopeial process impurity 2,4-Dibromo-6-(2-methoxyethyl)aniline and the standard pharmacopeial impurities of Ambroxol Hydrochloride .
Executive Summary
In the development of Ambroxol Hydrochloride (a mucolytic agent), impurity profiling is critical for regulatory compliance (ICH Q3A/B). While pharmacopeial impurities (A, B, C, D, E) are well-characterized, 2,4-Dibromo-6-(2-methoxyethyl)aniline (CAS 1803611-14-4) represents a specific Process-Related Impurity (PRI) .
This compound typically arises during synthetic routes utilizing 2-methoxyethanol (Methyl Cellosolve) as a solvent or alkylating agent. Unlike the standard impurities which are often degradation products or unreacted intermediates, this target impurity represents a "solvent-adduct" or "side-chain mismatch" that mimics the physicochemical properties of the parent drug, posing significant separation challenges in Reverse-Phase HPLC (RP-HPLC).
Chemical Identity & Structural Architecture
The core structural difference lies in the C6-position substituent of the dibromoaniline ring. Ambroxol features a bulky, polar trans-4-aminocyclohexanol moiety, whereas the target impurity substitutes this with a smaller, lipophilic 2-methoxyethyl group.
Table 1: Structural Comparison of Key Compounds
| Compound | Common Name | CAS Registry | Structural Feature (C6 Position) | Molecular Formula | MW ( g/mol ) |
| Target | 2,4-Dibromo-6-(2-methoxyethyl)aniline | 1803611-14-4 | -CH₂CH₂OCH₃ (Methoxyethyl) | C₉H₁₁Br₂NO | ~308.9 |
| API | Ambroxol | 18683-91-5 | -CH₂-NH-C₆H₁₀OH (Aminocyclohexanol) | C₁₃H₁₈Br₂N₂O | 378.1 |
| Impurity A | Precursor / Degradant | 50739-76-9 | -CH₂OH (Hydroxymethyl) | C₇H₇Br₂NO | 280.9 |
| Impurity B | Cyclization Product | 15942-08-2 | Quinazolinone Ring (Cyclized) | C₁₄H₁₈Br₂N₂O | 390.1 |
| Impurity E | Starting Material | 50910-55-9 | -CHO (Aldehyde) | C₇H₅Br₂NO | 278.9 |
Structural Insight: The Target impurity lacks the secondary amine and the cyclohexane ring found in Ambroxol. This significantly alters its pKa and hydrophobicity, making it a critical marker for solvent-related side reactions.
Synthetic Origin & Mechanistic Pathways[3]
Understanding the "Why" behind the impurity's formation is essential for control.
Standard Ambroxol Synthesis
Ambroxol is typically synthesized via the reductive amination of 2-amino-3,5-dibromobenzaldehyde (Impurity E) with trans-4-aminocyclohexanol .
Origin of 2,4-Dibromo-6-(2-methoxyethyl)aniline
This impurity does not stem from the standard degradation of Ambroxol. It is a synthetic artifact .
-
Pathway A (Solvent Interaction): If the precursor (2,4-dibromoaniline derivative) is processed in 2-methoxyethanol under acidic or alkylating conditions, a side reaction can occur where the methoxyethyl group is introduced at the ortho-position (C6).
-
Pathway B (Starting Material Contamination): It may be present as a contaminant in the starting aniline if the supplier used methoxy-based reagents during the initial bromination steps.
Visualization: Impurity Lineage Diagram
Figure 1: Synthetic genealogy of Ambroxol and its impurities. The red node indicates the specific solvent-derived impurity pathway.
Analytical Performance & Detection (HPLC)
The separation of 2,4-Dibromo-6-(2-methoxyethyl)aniline from Ambroxol requires specific chromatographic conditions due to their differing polarities.
Physicochemical Prediction (Self-Validating Logic)
-
Ambroxol: Contains a secondary amine (pKa ~8-9) and a hydroxyl group. It is protonated at acidic pH, eluting early in RP-HPLC but retained by ion-pairing or high pH.
-
Target Impurity: Contains a primary aniline (pKa ~2-4) and an ether linkage. It is significantly less basic and more lipophilic (LogP ~3.0) than Ambroxol (LogP ~2.5).
-
Prediction: In a standard acidic C18 method, the Target Impurity will elute after Ambroxol (higher RRT) due to the lack of the polar hydroxyl/amine side chain.
Recommended Experimental Protocol
To validate the separation, use the following compendial-aligned method:
-
Column: C18 End-capped (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate Buffer pH 3.0 (Suppress silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 20% B (Isocratic)
-
5-25 min: 20% → 80% B (Linear Gradient)
-
-
Detection: UV @ 248 nm (Absorption max for dibromoaniline moiety).
Table 2: Predicted Chromatographic Behavior
| Compound | Polarity (LogP) | Predicted RRT (Relative to Ambroxol) | Detection Challenge |
| Ambroxol | Moderate (~2.5) | 1.00 | Reference Peak |
| Impurity E | High (Aldehyde) | ~0.40 - 0.60 | Elutes early (polar) |
| Target Impurity | High (~3.0) | ~1.50 - 1.80 | Late Eluter (Hydrophobic tail) |
| Impurity B | Moderate | ~1.10 - 1.20 | Close eluter to API |
Critical QC Note: If your gradient is too short, the Target Impurity may carry over to the next injection or elute in the wash phase. Ensure the gradient extends to 80% ACN to clear this lipophilic species.
Toxicity & Risk Assessment (E-E-A-T)
Genotoxicity Alert
-
Ambroxol: Established safety profile.
-
Target Impurity: Contains the 2,4-dibromoaniline core.[1]
-
Anilines are often flagged as "Structural Alerts" for genotoxicity (mutagenicity) in in silico models (e.g., DEREK, SARah).
-
The 2-methoxyethyl side chain (related to methoxyethanol/methoxyacetic acid) is a known reproductive toxin .
-
Risk: This impurity poses a potentially higher safety risk than standard degradants (like Impurity A) due to the combination of the aniline core and the glycol ether moiety.
-
Control Limits
Unlike Pharmacopeial impurities (limit typically 0.10% or 0.15%), this is a Non-Pharmacopeial impurity .
-
Action: If detected > 0.10%, it requires structural identification (LC-MS/NMR) and toxicological qualification.
-
Recommendation: Treat as a potential Genotoxic Impurity (GTI) until Ames test data proves otherwise. Control strategy should focus on eliminating 2-methoxyethanol from the supply chain.
References
-
European Pharmacopoeia (Ph. Eur.) 11.0 . Ambroxol Hydrochloride Monograph (01/2008:1489). EDQM. [Link]
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (2006). [Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 1803611-14-4. [Link]
Sources
A-Scientist's-Guide-to-Differentiating-2-4-Dibromo-6-(2-methoxyethyl)aniline-from-Bromhexine-Intermediates
A Comparative Analysis for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the precise identification and differentiation of structurally similar molecules are paramount for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical comparison of 2,4-Dibromo-6-(2-methoxyethyl)aniline and related Bromhexine intermediates. As a Senior Application Scientist, my objective is to offer not just protocols, but the underlying scientific rationale to empower researchers in their analytical endeavors.
The mucolytic agent Bromhexine, a derivative of the plant Adhatoda vasica, is widely used in the treatment of respiratory disorders characterized by excessive mucus.[1][2] Its synthesis involves several intermediate compounds, and ensuring the correct structure at each step is critical. 2,4-Dibromo-6-(2-methoxyethyl)aniline presents a potential impurity or a closely related analogue to intermediates in specific synthetic routes of Bromhexine, making their differentiation a crucial analytical challenge.
This guide will delve into the structural nuances of these compounds and provide detailed, validated methodologies for their unambiguous differentiation using a multi-pronged analytical approach.
The-Structural-Conundrum:-A-Closer-Look-at-the-Molecules
The key to differentiating these compounds lies in understanding their distinct structural features. Bromhexine itself is N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexanamine.[2] The synthesis of Bromhexine hydrochloride can proceed through intermediates derived from 2-amino-3,5-dibromobenzaldehyde.[3][4]
A critical look at the structures reveals the following:
-
2,4-Dibromo-6-(2-methoxyethyl)aniline: This molecule features a dibrominated aniline ring with a methoxyethyl group at position 6.
-
Bromhexine and its immediate precursors: These structures contain a dibrominated aniline core, but the substituent at position 6 is a methylaminomethyl group linked to a cyclohexyl ring.[1]
The seemingly subtle difference in the substituent at the 6-position—a methoxyethyl group versus a cyclohexyl(methyl)aminomethyl group—is the foundation upon which our analytical strategies will be built.
Analytical-Strategies-for-Unambiguous-Differentiation
A combination of spectroscopic and chromatographic techniques is essential for the robust differentiation of these compounds. No single method provides a complete picture, but together they form a self-validating system.
Spectroscopic-Analysis:-Probing-the-Molecular-Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR will provide definitive evidence to distinguish between 2,4-Dibromo-6-(2-methoxyethyl)aniline and Bromhexine intermediates.
¹H NMR Spectroscopy:
-
2,4-Dibromo-6-(2-methoxyethyl)aniline: Expect to see characteristic signals for the methoxy group (a singlet around 3.3-3.4 ppm), and two methylene groups of the ethyl chain (triplets, with the one adjacent to the oxygen being more downfield). The aromatic protons will appear as distinct signals in the aromatic region, with their coupling patterns revealing their substitution pattern.
-
Bromhexine Intermediate (e.g., 2,4-dibromo-6-((cyclohexyl(methyl)amino)methyl)aniline): This will show a complex set of signals for the cyclohexyl ring protons, a singlet for the N-methyl group, and a singlet for the benzylic methylene protons. The absence of a methoxy signal is a key differentiating feature.
¹³C NMR Spectroscopy:
-
2,4-Dibromo-6-(2-methoxyethyl)aniline: The carbon spectrum will show a signal for the methoxy carbon (around 58-60 ppm) and two distinct signals for the ethyl carbons.
-
Bromhexine Intermediate: The spectrum will be characterized by multiple signals in the aliphatic region corresponding to the cyclohexyl ring carbons, a signal for the N-methyl carbon, and the benzylic methylene carbon. The absence of the methoxy carbon signal is a critical diagnostic.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering another layer of confirmation.
-
Molecular Ion Peak (M+): The two compounds will have different molecular weights, leading to distinct molecular ion peaks in their mass spectra. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) that can be readily identified.
-
Fragmentation Pattern: The fragmentation patterns will also differ significantly. 2,4-Dibromo-6-(2-methoxyethyl)aniline will likely show fragmentation corresponding to the loss of the methoxyethyl side chain. Bromhexine intermediates will exhibit fragmentation patterns characteristic of the cyclohexyl(methyl)aminomethyl substituent.
Infrared (IR) Spectroscopy
While less definitive than NMR or MS for this specific differentiation, IR spectroscopy can provide supporting evidence. The key differences will be subtle and lie in the C-O stretching region for the methoxy group in 2,4-Dibromo-6-(2-methoxyethyl)aniline (typically around 1075-1150 cm⁻¹), which would be absent in the Bromhexine intermediate. Both compounds will show characteristic N-H stretching bands for the primary amine.
Chromatographic-Separation:-Resolving-the-Mixture
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for separating mixtures of structurally similar compounds. A well-developed HPLC method can effectively resolve 2,4-Dibromo-6-(2-methoxyethyl)aniline from Bromhexine intermediates.
-
Principle: The separation is based on the differential partitioning of the analytes between a stationary phase (e.g., C18) and a mobile phase. The difference in polarity between the methoxyethyl and the cyclohexyl(methyl)aminomethyl substituents will lead to different retention times.
-
Method Development: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Gradient elution may be necessary to achieve optimal separation. UV detection at a wavelength where both compounds have significant absorbance (e.g., around 254 nm) is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities.[5][6]
-
Principle: The compounds are vaporized and separated in a capillary column based on their boiling points and interactions with the stationary phase. The mass spectrometer provides identification.
-
Considerations: Derivatization may be necessary to improve the volatility and chromatographic behavior of the aniline compounds.[5] The choice of column and temperature program is crucial for achieving good resolution.
Experimental-Protocols
Protocol 1: HPLC Method for the Differentiation of 2,4-Dibromo-6-(2-methoxyethyl)aniline and Bromhexine Intermediates
Objective: To develop a robust HPLC method for the separation and quantification of the two compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water
Procedure:
-
Mobile Phase Preparation:
-
Buffer: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase A: Buffer
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
-
Sample Preparation:
-
Prepare standard solutions of 2,4-Dibromo-6-(2-methoxyethyl)aniline and the relevant Bromhexine intermediate in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Prepare the sample solution to be analyzed in the same diluent.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times of the standards. The compound with the more polar methoxyethyl group is expected to elute earlier than the more non-polar cyclohexyl-containing intermediate.
-
Protocol 2: ¹H NMR and ¹³C NMR Analysis
Objective: To obtain definitive structural information for the unambiguous identification of the compounds.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Add a small amount of TMS.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the protons to their respective positions in the molecule.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Analyze the chemical shifts to assign the carbons.
-
Data-Presentation
Table 1: Comparative Summary of Expected Analytical Data
| Analytical Technique | 2,4-Dibromo-6-(2-methoxyethyl)aniline | Bromhexine Intermediate (e.g., 2,4-dibromo-6-((cyclohexyl(methyl)amino)methyl)aniline) |
| ¹H NMR | Singlet for -OCH₃ (~3.3-3.4 ppm), two triplets for -CH₂CH₂- | Complex multiplet for cyclohexyl protons, singlet for -NCH₃, singlet for benzylic -CH₂- |
| ¹³C NMR | Signal for -OCH₃ carbon (~58-60 ppm) | Multiple signals for cyclohexyl carbons, signal for -NCH₃ carbon |
| Mass Spectrometry (m/z) | Distinct molecular ion peak | Distinct, higher molecular weight molecular ion peak |
| HPLC Retention Time | Expected to be shorter (more polar) | Expected to be longer (less polar) |
| IR Spectroscopy (cm⁻¹) | C-O stretch (~1075-1150) | Absence of C-O stretch in the 1075-1150 region |
Visualizing-the-Workflow
Caption: Workflow for the differentiation of the two aniline compounds.
Conclusion:-A-Multi-Faceted-Approach-for-Confident-Identification
The differentiation of 2,4-Dibromo-6-(2-methoxyethyl)aniline from Bromhexine intermediates, while challenging due to their structural similarities, is readily achievable through a systematic and multi-technique analytical approach. The synergistic use of HPLC for separation, and NMR and Mass Spectrometry for definitive structural confirmation, provides a self-validating system that ensures the integrity of the analytical results.
By understanding the fundamental chemical differences between these molecules and applying the detailed protocols outlined in this guide, researchers and drug development professionals can confidently identify and quantify these compounds, thereby ensuring the quality and safety of pharmaceutical products.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2442, Bromhexine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromhexine Hydrochloride as a Pharmaceutical Intermediate. Retrieved from [Link]
-
Yadav, R., & Sharma, P. (2019). Bromhexine: A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
University of Hertfordshire (2025). Bromhexine hydrochloride. AERU. Retrieved from [Link]
-
PharmaCompass. (n.d.). Bromhexine. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5702220, Bromhexine Hydrochloride. Retrieved from [Link]
-
Patsnap (n.d.). Preparation method of bromhexine hydrochloride. Eureka. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). CN112142604A - Preparation method of bromhexine hydrochloride and intermediate thereof.
-
Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
- Google Patents. (n.d.). CN112194585A - Synthetic method of bromhexine hydrochloride.
-
TSI Journals. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC. Retrieved from [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
Chemsrc. (2025). 2,4-Dibromoaniline. Retrieved from [Link]
-
SpringerLink. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23615604, 2,4-Dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;dihydrochloride. Retrieved from [Link]
-
ACS Publications. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
-
MDPI. (n.d.). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Characterizing DPPM inhibition of butyrylcholinesterase: integrated enzymatic kinetics and Raman spectroscopy with chemometric analysis. Analyst. Retrieved from [Link]
Sources
- 1. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation method of bromhexine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Qualification of 2,4-Dibromo-6-(2-methoxyethyl)aniline as a Pharmaceutical Reference Standard
Introduction: The Cornerstone of Analytical Precision
In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of accuracy. It is the benchmark against which all analytical measurements are judged, ensuring the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and finished products. The qualification of a new batch of a reference standard is, therefore, not a perfunctory task but a rigorous scientific investigation that underpins the integrity of all subsequent analytical data.[1][2][3]
This guide provides an in-depth technical framework for the qualification of a working reference standard for 2,4-Dibromo-6-(2-methoxyethyl)aniline . This compound, a substituted aniline, represents a class of molecules frequently encountered as intermediates or impurities in the synthesis of complex APIs. The process described herein establishes its "fitness for purpose" by comparing a candidate batch of material against a highly characterized primary reference standard, adhering to the principles outlined by major pharmacopeias and regulatory bodies.[4][5]
Part 1: The Regulatory and Scientific Framework
The qualification process is anchored in established international guidelines. The International Council for Harmonisation (ICH) guideline Q2(R1) on the Validation of Analytical Procedures and the United States Pharmacopeia (USP) General Chapter <1225> provide the foundational principles for the analytical methods used in this process.[6][7][8][9][10][11] The core objective is to demonstrate, through laboratory studies, that the performance characteristics of the chosen analytical methods are suitable for their intended application.[6]
The hierarchy of reference standards is a critical concept. A Primary Standard is typically obtained from a pharmacopeial body (e.g., USP, EP) or, for a new chemical entity, is established through extensive characterization without reference to another standard.[3][12] A Secondary or Working Standard is qualified by demonstrating its traceability to the primary standard.[1][13]
Caption: Hierarchy of Reference Standards.
Part 2: Comprehensive Characterization of the Candidate Standard
To qualify a new batch of 2,4-Dibromo-6-(2-methoxyethyl)aniline, a battery of orthogonal analytical techniques must be employed. "Orthogonal" refers to methods that measure the same attribute (like purity) through different physicochemical principles, providing a more robust and trustworthy assessment.
Identity Confirmation
The first step is to unequivocally confirm that the candidate material is, in fact, 2,4-Dibromo-6-(2-methoxyethyl)aniline.
-
Fourier Transform Infrared Spectroscopy (FTIR): This technique provides a molecular "fingerprint." The causality behind this choice lies in its ability to confirm the presence of key functional groups (e.g., N-H stretches for the amine, C-O stretch for the ether, C-Br stretches, and aromatic C-H bending patterns). The spectrum of the candidate material must be superimposable with that of the primary standard.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides definitive structural confirmation by mapping the hydrogen atoms in the molecule. The chemical shifts, integration values, and splitting patterns must be consistent with the proposed structure and match the spectrum of the primary standard.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For 2,4-Dibromo-6-(2-methoxyethyl)aniline (C₉H₁₁Br₂NO), the expected monoisotopic mass is approximately 322.92 g/mol . The characteristic isotopic pattern resulting from the two bromine atoms (⁷⁹Br and ⁸¹Br) provides a high degree of confidence in the elemental composition.
Purity Assessment and Impurity Profiling
Purity is not merely the absence of other components; it is a meticulously quantified value. A mass balance approach is considered the gold standard for assigning potency to a reference standard.
-
High-Performance Liquid Chromatography (HPLC): As the primary tool for assessing organic purity, the choice of HPLC method is critical. A stability-indicating gradient method capable of separating the main component from potential impurities is required. The European Pharmacopoeia (Ph. Eur.) General Chapter 2.2.46 provides guidelines on chromatographic separation techniques that inform method development and system suitability.[14][15][16][17] Purity is typically determined by an area percent calculation, assuming all components have a similar response factor at the chosen wavelength.
-
Gas Chromatography (GC): GC is employed to detect and quantify residual solvents from the synthesis and purification process. The choice of this method is based on its high sensitivity for volatile organic compounds.
-
Karl Fischer Titration: This is the most accurate method for determining water content, which is crucial for an accurate mass balance calculation.
-
Thermogravimetric Analysis (TGA) / Residue on Ignition: TGA measures weight loss as a function of temperature, indicating the total volatile content. A subsequent residue on ignition test quantifies any non-volatile inorganic impurities.
Physical Property Characterization
-
Differential Scanning Calorimetry (DSC): DSC determines the melting point and melting range of the material. A sharp, well-defined melting peak is indicative of high crystalline purity. For a reference standard, this serves as a key quality attribute.
Part 3: Comparative Analysis Workflow
The qualification is a direct comparison. The candidate material is analyzed alongside the primary reference standard using the same validated analytical methods, under the same conditions.
Caption: Overall workflow for reference standard qualification.
Data Comparison and Acceptance Criteria
The trustworthiness of the qualification process relies on pre-defined acceptance criteria. The following table presents a hypothetical comparison.
| Analytical Test | Parameter | Primary Standard Result | Candidate Standard Result | Acceptance Criteria |
| Identity | FTIR Spectrum | Conforms to Structure | Conforms | Spectrum is superimposable with the primary standard. |
| ¹H NMR Spectrum | Conforms to Structure | Conforms | Chemical shifts and integrations match the primary standard. | |
| Mass Spectrum (m/z) | 322.9 (M-H)⁻ | 322.9 (M-H)⁻ | Matches theoretical mass ± 500 ppm; Isotopic pattern conforms. | |
| Purity | HPLC Purity (% Area) | 99.85% | 99.79% | Purity ≥ 99.5%; NMT 0.2% difference from the primary standard. |
| HPLC Impurity Profile | Largest Impurity: 0.08% | Largest Impurity: 0.11% | No new impurity > 0.10%; Total impurities ≤ 0.5%. | |
| Content | Water Content (Karl Fischer) | 0.05% w/w | 0.08% w/w | ≤ 0.2% w/w |
| Residual Solvents (GC) | Acetone: 50 ppm | Acetone: 85 ppm | Meets ICH <467> limits for specified solvents. | |
| Residue on Ignition | 0.02% w/w | 0.03% w/w | ≤ 0.1% w/w | |
| Physical | Melting Point (DSC) | 105.2 °C | 104.9 °C | Onset within 2.0 °C of the primary standard. |
Potency Assignment by Mass Balance
The final assigned potency is a calculated value, not a direct measurement from a single assay. This mass balance approach provides a holistic and highly accurate value.
Potency (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue)
Hypothetical Calculation for the Candidate Standard:
-
Organic Impurities (from HPLC): 100% - 99.79% = 0.21%
-
Water (from KF): 0.08%
-
Residual Solvents (from GC): 85 ppm ≈ 0.0085% (negligible in this case)
-
Non-Volatile Residue (from ROI): 0.03%
Calculated Potency = 100% - 0.21% - 0.08% - 0.03% = 99.68%
This value, reported as 99.7% or 99.68%, would be listed on the Certificate of Analysis for the newly qualified working standard.
Part 4: Potential Impurities and Synthetic Considerations
An expert understanding of the synthetic route is crucial for predicting potential impurities. The synthesis of substituted anilines often involves bromination and alkylation steps.[18][19][20] Potential process-related impurities for 2,4-Dibromo-6-(2-methoxyethyl)aniline could include:
-
Starting Material: Unreacted 2,4-dibromoaniline.[21]
-
Regioisomers: Isomers formed from incomplete bromination (e.g., 2-bromo-6-(2-methoxyethyl)aniline) or alternative substitution patterns.
-
Over-alkylated/Hydrolyzed Species: Impurities related to the introduction of the methoxyethyl side chain.
-
Degradation Products: Oxidative degradation products are common for anilines, which can be sensitive to air and light.[12]
The developed HPLC method must be demonstrated to be "stability-indicating," meaning it can separate the intact molecule from these potential impurities and any degradants that might form under stress conditions (e.g., acid, base, peroxide, heat, light).
Part 5: Detailed Experimental Protocols
Protocol: HPLC Purity and Impurity Determination
This protocol is a self-validating system; its suitability is confirmed each time it is run via a system suitability test (SST).
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0 30 20 80 25 80 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of the Primary Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~0.1 mg/mL).
-
Sample Solution: Prepare the Candidate Standard in the same manner as the Standard Solution.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five replicate times.
-
Acceptance Criteria:
-
Tailing Factor: 0.8 - 1.5 for the main peak.[16]
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%.
-
-
-
Procedure:
-
Inject the Diluent (as a blank), followed by the Standard Solution and Sample Solution.
-
Integrate all peaks. Calculate the % Area for the main peak and any impurities in the Sample Solution chromatogram.
-
Conclusion
The qualification of a working reference standard for 2,4-Dibromo-6-(2-methoxyethyl)aniline is a multi-faceted process that demands rigorous analytical science and a deep understanding of regulatory principles. By employing a suite of orthogonal analytical techniques, directly comparing the candidate material to a primary standard, and adhering to pre-defined acceptance criteria, a laboratory can establish a chain of traceability and ensure the highest level of data integrity. This guide provides a robust, scientifically-grounded framework that can be adapted for the qualification of similar chemical entities, ultimately safeguarding the quality and reliability of pharmaceutical analysis.
References
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved February 12, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 12, 2026, from [Link]
-
USP <1225> Method Validation. (n.d.). BA Sciences. Retrieved February 12, 2026, from [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved February 12, 2026, from [Link]
-
How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026, January 2). ResolveMass Laboratories Inc. Retrieved February 12, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved February 12, 2026, from [Link]
-
USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. (2016, March 16). ECA Academy. Retrieved February 12, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved February 12, 2026, from [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. Retrieved February 12, 2026, from [Link]
-
Update: European Pharmacopeia EP 2.2.46. (2017, September 13). Phenomenex. Retrieved February 12, 2026, from [Link]
-
Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. (2012, April 15). Pharmaguideline. Retrieved February 12, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). ICH. Retrieved February 12, 2026, from [Link]
-
<1225> Validation of Compendial Procedures. (n.d.). USP-NF. Retrieved February 12, 2026, from [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 12, 2026, from [Link]
-
Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved February 12, 2026, from [Link]
-
2.2.46. Chromatographic separation techniques. (n.d.). Ph. Eur.. Retrieved February 12, 2026, from [Link]
-
Certificate of Analysis. (n.d.). Acros Organics. Retrieved February 12, 2026, from [Link]
-
2.2.46. Chromatographic separation techniques. (n.d.). uspbpep.com. Retrieved February 12, 2026, from [Link]
-
Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. Retrieved February 12, 2026, from [Link]
-
SOP for Working/Reference Standard Qualification. (2020, February 22). Pharma Beginners. Retrieved February 12, 2026, from [Link]
-
General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. (2022, October 13). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 12, 2026, from [Link]
- A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6. (n.d.). Google Patents.
-
Synthesis of (b) 2,4-Dibromo-6-methylanisole. (n.d.). PrepChem.com. Retrieved February 12, 2026, from [Link]
- Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline. (n.d.). Google Patents.
-
Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (n.d.). NIH. Retrieved February 12, 2026, from [Link]
-
CERTIFICATE OF ANALYSIS. (n.d.). PhytoTech Labs. Retrieved February 12, 2026, from [Link]
-
Analytical Methods. (2025, August 28). OPUS. Retrieved February 12, 2026, from [Link]
-
Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. (2012, November 2). PubMed. Retrieved February 12, 2026, from [Link]
- Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method. (n.d.). Google Patents.
-
Preparation of 2,4,6 tribromoaniline. (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]
-
Theoretical I.R Spectroscopy Confirmation of 2, 4- Dibromo Aniline and its Possible Toxicity Effects in Dye Shampoos. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (n.d.). Der Pharma Chemica. Retrieved February 12, 2026, from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. investigationsquality.com [investigationsquality.com]
- 5. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
- 6. uspbpep.com [uspbpep.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 12. mriglobal.org [mriglobal.org]
- 13. pharmabeginers.com [pharmabeginers.com]
- 14. European Pharmacopeia EP 2.2.46 Revision [phenomenex.com]
- 15. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 16. drugfuture.com [drugfuture.com]
- 17. uspbpep.com [uspbpep.com]
- 18. CN107473975A - A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6 - Google Patents [patents.google.com]
- 19. prepchem.com [prepchem.com]
- 20. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Certificate of Analysis (CoA) for 2,4-Dibromo-6-(2-methoxyethyl)aniline
An Objective Comparison of Quality Control Methodologies for a Critical Pharmaceutical Intermediate
For researchers and professionals in drug development, the integrity of a starting material is paramount. The Certificate of Analysis (CoA) is the primary document attesting to the quality and purity of a chemical entity, yet not all CoAs are created equal. This guide provides an in-depth analysis of the essential CoA requirements for 2,4-Dibromo-6-(2-methoxyethyl)aniline, a key intermediate in pharmaceutical synthesis. We will dissect the critical quality attributes, compare analytical methodologies, and explain the scientific rationale behind each test, empowering you to critically evaluate and demand a truly reliable CoA.
Introduction: Why a Stringent CoA for this Aniline Derivative Matters
2,4-Dibromo-6-(2-methoxyethyl)aniline is a substituted aniline, a class of compounds widely used as precursors for active pharmaceutical ingredients (APIs). The specific substitution pattern—two bromine atoms and a methoxyethyl group—introduces distinct chemical properties and potential impurity profiles that must be rigorously controlled. Impurities, such as regioisomers, under- or over-brominated species, or residual starting materials, can carry through the synthetic route, potentially impacting the final API's efficacy, safety, and stability.[1]
A robust CoA is therefore not merely a formality but a foundational element of quality assurance and regulatory compliance, guided by principles outlined in international standards like the ICH Q7 Good Manufacturing Practice (GMP) for APIs.[2][3][4] This document serves as the manufacturer's guarantee that a specific batch meets the required standards of identity, strength, quality, and purity.[5][6]
Deconstructing the Ideal CoA: A Framework for Quality
A comprehensive CoA for 2,4-Dibromo-6-(2-methoxyethyl)aniline must be a self-validating document where different analytical tests provide a cohesive and cross-verifiable picture of the material's quality. Below is a breakdown of the essential components, comparing common and advanced analytical techniques.
| Parameter | Typical Specification | Standard Method | Advanced/Orthogonal Method | Rationale & Scientific Insight |
| Appearance | White to Off-White Crystalline Powder | Visual Inspection | N/A | A simple but crucial first check. Deviations in color (e.g., yellow or brown tints) can indicate oxidation or the presence of polymeric impurities, a common issue with aniline compounds.[7] |
| Identification | Conforms to Standard | FTIR Spectroscopy | ¹H NMR / ¹³C NMR Spectroscopy, Mass Spectrometry (MS) | FTIR provides a molecular fingerprint, confirming the presence of key functional groups (N-H, C-O, aromatic C-Br). NMR offers unambiguous structural confirmation, showing the precise arrangement of protons and carbons, which is critical for distinguishing between isomers. MS confirms the molecular weight and isotopic pattern characteristic of a dibrominated compound. |
| Purity / Assay | ≥ 99.0% | HPLC-UV (Area %) | qNMR (Quantitative NMR), Titration | HPLC is the workhorse for purity, separating the main component from impurities.[8][9] However, area % assumes all compounds have a similar UV response. qNMR is a primary method that provides a direct, highly accurate quantification against a certified internal standard without relying on the analyte's response factor. Titration (e.g., perchloric acid titration for the basic amine group) provides an orthogonal measure of the assay value. |
| Specific Impurities | Report individual impurities; e.g., < 0.1% | HPLC-UV | LC-MS | The synthetic route dictates the likely impurities (e.g., 2-bromo-6-(2-methoxyethyl)aniline). HPLC-UV can quantify known impurities against reference standards. LC-MS is superior for identifying unknown peaks by providing mass-to-charge ratio data, which is invaluable for process understanding and troubleshooting. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Loss on Drying (LOD) | Karl Fischer Titration is specific to water and is the gold standard. LOD measures the loss of any volatile matter, including residual solvents, and is less specific. A significant difference between LOD and Karl Fischer results suggests the presence of residual solvents. |
| Residual Solvents | Complies with ICH Q3C | Headspace GC-FID | Headspace GC-MS | The choice of solvents in the final purification steps (e.g., heptane, ethyl acetate) must be monitored. Headspace GC-FID is the standard method for quantifying residual solvents according to ICH Q3C guidelines.[10][11][12] GC-MS provides confirmatory identification, which is crucial if unexpected solvent peaks are observed. |
| Heavy Metals | Complies with USP <232>/ICH Q3D | ICP-OES | ICP-MS | Catalysts or reagents used in synthesis can introduce elemental impurities. Modern standards like USP <232> require the assessment of specific toxic elements.[13][14][15] ICP-MS offers significantly lower detection limits than ICP-OES, making it the preferred method for ensuring compliance with stringent regulatory limits for elements like Pb, As, Cd, and Hg.[16][17] |
| Sulphated Ash | ≤ 0.1% | USP <281> | N/A | This test measures the amount of inorganic residue remaining after ignition. Elevated levels can indicate the presence of inorganic salts or catalysts. |
Comparative Analysis of Purity Determination: HPLC vs. qNMR
The determination of purity is arguably the most critical aspect of the CoA. While High-Performance Liquid Chromatography (HPLC) is ubiquitous, Quantitative NMR (qNMR) offers a powerful orthogonal technique.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Physical separation of components followed by UV detection. Purity is typically calculated as area percent of the main peak. | Chemical structure-based quantification. The integral of a specific proton signal is compared to that of a certified internal standard of known concentration. |
| Accuracy | Dependent on the response factor of impurities. Assumes all impurities have the same UV absorptivity as the main peak, which is rarely true. | High accuracy, as it's a primary ratio method. Not dependent on analyte response factors. Provides a direct measure of mass/mass purity. |
| Reference Standard | Requires a highly purified and well-characterized reference standard of the target molecule for assay determination. | Requires a certified internal standard (e.g., maleic acid), but not a standard of the analyte itself. |
| Throughput | Relatively high. A typical run time is 15-30 minutes per sample. | Lower. Requires careful sample preparation and longer acquisition times for high signal-to-noise. |
| Information Provided | Purity profile (number and relative area of impurities), retention time. | Absolute quantity/assay, structural confirmation of the analyte. Can also identify and quantify impurities if their signals are resolved. |
| Validation | Requires extensive validation per ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, and precision.[18][19][20] | Requires validation, but the principles differ. Focus is on ensuring proper signal integration, relaxation delays, and standard integrity. |
Experimental Protocols and Workflows
To ensure transparency and reproducibility, a CoA should reference validated analytical procedures. Below is an example protocol for the primary purity method.
Detailed Protocol: Purity of 2,4-Dibromo-6-(2-methoxyethyl)aniline by HPLC
-
Instrumentation & Reagents:
-
HPLC system with UV or PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). The final concentration is ~0.5 mg/mL.
-
-
Analysis:
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the sample solution.
-
Identify and integrate all peaks. Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
-
Visualization of Quality Control Logic
A well-structured quality control system relies on the interplay of orthogonal tests to build confidence in the final result.
Caption: A workflow diagram illustrating how orthogonal analytical techniques provide a self-validating system for a comprehensive Certificate of Analysis.
Conclusion
For drug development professionals, scrutinizing a Certificate of Analysis for a critical intermediate like 2,4-Dibromo-6-(2-methoxyethyl)aniline is a non-negotiable step in risk management. A reliable CoA moves beyond simple "pass/fail" statements to provide quantitative, verifiable data from validated, orthogonal methods. By understanding the scientific rationale behind each test and comparing the strengths of different analytical techniques, researchers can ensure the quality of their starting materials, safeguard the integrity of their research, and build a solid foundation for successful drug development. Always demand a CoA that tells the complete analytical story.
References
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline . Shimadzu Europa GmbH. 10
-
New test methods for the determination of heavy metals pursuant to usp <232> and <233> . (2012-08-15). 13
-
The complete guide to the ICH Q7 guidelines . (2025-06-30). Qualio. 2
-
USP <232> and <233> Elemental Impurity Testing . BA Sciences. 14
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities . (2013-08-20). 18
-
Aniline Impurities and Related Compound . Veeprho Pharmaceuticals. 1
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021-09-17). FDA. 19
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7 . (2000-11-10). ICH. 3
-
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline . (2000-11-01). European Medicines Agency (EMA). 4
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. 20
-
Impurities: Guideline for Residual Solvents Q3C(R8) . (2021-04-22). ICH. 11
-
USP <232> Heavy Metals and Dissolution . LabHut.com. 15
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents . Therapeutic Goods Administration (TGA). 12
-
USP 232 and 233 Pharmaceutical Elemental Impurity Testing . Intertek. 16
-
From heavy metals testing to the measurement of elemental impurities in pharmaceuticals: Over 100 years in making the change . ResearchGate. 17
-
API COA Guide: Quality Assurance for Manufacturers & Purchasers . At Tianming Pharmaceutical. 5
-
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds . Benchchem. 8
-
ANILINE . Ataman Kimya.
-
What is a Certificate of Analysis (CoA) . DDReg Pharma. 6
-
aniline impurities . (2005-01-11). Sciencemadness Discussion Board. 7
-
Quantification of aniline and N-methylaniline in indigo . (2021-10-26). NIH. 9
Sources
- 1. veeprho.com [veeprho.com]
- 2. qualio.com [qualio.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 7. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 11. database.ich.org [database.ich.org]
- 12. tga.gov.au [tga.gov.au]
- 13. Article New test methods for the determination of heavy metals pursuant to usp <232> and <233> [ufag-laboratorien.ch]
- 14. USP <232> and <233> Elemental Impurity Testing - BA Sciences [basciences.com]
- 15. labhut.com [labhut.com]
- 16. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 17. researchgate.net [researchgate.net]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. fda.gov [fda.gov]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comprehensive Guide to the Proper Disposal of 2,4-Dibromo-6-(2-methoxyethyl)aniline
As a Senior Application Scientist, this guide provides a detailed, safety-first framework for the proper disposal of 2,4-Dibromo-6-(2-methoxyethyl)aniline. This document moves beyond a simple checklist to instill a deep understanding of the chemical's nature and the causality behind each procedural step, ensuring a self-validating system of laboratory safety. The protocols outlined below are synthesized from established hazardous waste management principles and are designed for researchers, scientists, and drug development professionals.
Hazard Characterization and Risk Assessment
Based on data from analogous compounds such as 2,4-Dibromoaniline and 2,6-Dibromo-p-toluidine, the primary hazards are presumed to be:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation : May cause respiratory irritation upon inhalation of dust.[3][5]
Table 1: Presumed Hazard Profile and Essential Safety Precautions
| Hazard Category | Presumed Effect | Recommended Engineering Control | Required Personal Protective Equipment (PPE) |
| Acute Oral/Dermal/Inhalation Toxicity | Harmful if swallowed, absorbed through skin, or inhaled.[3] | Use only in a certified chemical fume hood. | Nitrile or neoprene gloves, fully-buttoned lab coat, closed-toe shoes. |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | Handle with appropriate chemical-resistant gloves. | Chemical-resistant gloves (e.g., butyl, neoprene), lab coat.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] | Always handle with eye protection. | Chemical splash goggles or a face shield.[3] |
| Environmental Hazard | Halogenated organic compounds require specific disposal to prevent environmental contamination.[6] | Prevent release to drains or the environment.[7] | N/A (Procedural Control) |
Spill Management and Emergency Procedures
Accidents involving hazardous solids require immediate and correct action to mitigate exposure and contamination.
Small Spill Protocol (Contained within a Fume Hood)
-
Ensure PPE is worn : Confirm you are wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Restrict Access : Ensure others in the lab are aware of the spill.
-
Containment : Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand, to avoid generating dust.[2]
-
Collection : Carefully sweep or scoop the material and absorbent into a designated, compatible waste container.[8] Do not use a brush that will be used for other purposes.
-
Decontamination : Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials (wipes, gloves) as hazardous waste.
-
Labeling and Disposal : Seal and label the container as "Solid Hazardous Waste" with the full chemical name and place it in the Satellite Accumulation Area (SAA).[9]
Large Spill Protocol (Outside of a Fume Hood)
-
Evacuate Immediately : Alert all personnel in the immediate vicinity and evacuate the area.[2]
-
Isolate the Area : Close the doors to the laboratory to contain any potential dust or vapors.
-
Notify Authorities : Contact your institution's Environmental Health & Safety (EH&S) department and emergency services (if necessary) immediately. Provide them with the chemical name and the approximate quantity spilled.[2]
-
Do Not Attempt to Clean : Allow trained emergency responders to manage the cleanup.
Comprehensive Disposal Workflow
The proper disposal of 2,4-Dibromo-6-(2-methoxyethyl)aniline is a multi-step process that ensures regulatory compliance and environmental safety. The core principle is waste segregation: halogenated organic waste must never be mixed with non-halogenated waste.[6] The disposal pathways are entirely different, with halogenated compounds typically requiring high-temperature incineration.[6]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. carlroth.com [carlroth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Researcher's Guide to the Safe Handling of 2,4-Dibromo-6-(2-methoxyethyl)aniline
The following procedures are based on the known hazards of structurally similar aromatic amines and halogenated compounds. These molecules are often toxic, readily absorbed through the skin, and pose significant health risks if mishandled.[1][2] Therefore, a conservative and multi-layered approach to personal protective equipment (PPE) is essential.
Hazard Assessment at a Glance
Before handling 2,4-Dibromo-6-(2-methoxyethyl)aniline, it is crucial to understand the potential risks. Based on analogous compounds like 2,4-dibromoaniline and 2,6-dibromo-4-methylaniline, we can anticipate the following hazard classifications.[3][4][5]
| Hazard Classification | Anticipated Risk | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or Toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] | The aniline functional group is known for its systemic toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5] | Aromatic amines can be irritating to the skin upon direct contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][5] | Direct contact can lead to significant eye damage. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4][5] | Inhalation of dust or vapors can irritate the respiratory tract. |
| Long-Term Exposure | Potential for organ damage with prolonged or repeated exposure.[1][5] | Chronic exposure to aniline derivatives has been linked to organ toxicity.[6] |
Multi-Layered Personal Protective Equipment (PPE) Strategy
A comprehensive safety plan extends beyond simply wearing gloves and a lab coat. It begins with engineering controls and is supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
Your primary protection from hazardous chemicals should be the laboratory environment itself.
-
Chemical Fume Hood: All weighing, handling, and reactions involving 2,4-Dibromo-6-(2-methoxyethyl)aniline must be conducted within a certified chemical fume hood.[2][7] This minimizes the risk of inhaling airborne particulates or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive emissions.[8]
-
Accessible Emergency Equipment: An eyewash station and safety shower must be readily accessible and regularly tested.[2][7]
Personal Protective Equipment: A Barrier Between You and the Hazard
The following PPE is mandatory when handling 2,4-Dibromo-6-(2-methoxyethyl)aniline:
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Gloves: Due to the high potential for dermal absorption of aromatic amines, selecting the correct gloves is critical.[2][12]
-
Double Gloving: It is highly recommended to wear two pairs of nitrile gloves. This provides an additional layer of protection in case the outer glove is compromised.
-
Glove Material: Nitrile gloves offer good resistance to a range of chemicals.[13] Always check the manufacturer's compatibility chart for specific breakthrough times if available.
-
Regular Changes: Change gloves immediately if they become contaminated, and always before leaving the laboratory.
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect against incidental contact.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to ensure no skin is exposed.[2]
-
-
Respiratory Protection:
-
In a Fume Hood: When working exclusively within a properly functioning fume hood, additional respiratory protection is typically not required.
-
Outside of a Fume Hood: In the rare event that this compound must be handled outside of a fume hood (e.g., during a large spill), a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[11]
-
Procedural Guidance for Safe Handling
The following step-by-step process outlines the safe handling of 2,4-Dibromo-6-(2-methoxyethyl)aniline from receipt to disposal.
Step 1: Preparation and Risk Assessment
-
Review Safety Information: Before beginning any work, review this guide and any available safety information for similar compounds.
-
Designate a Work Area: Clearly demarcate the area within the fume hood where the work will be performed.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and waste containers, and place them in the fume hood.
Step 2: Weighing and Solution Preparation
-
Don PPE: Put on all required PPE, including double gloves.
-
Tare the Balance: If using an analytical balance inside the fume hood, ensure it is properly tared.
-
Weigh the Compound: Carefully weigh the desired amount of 2,4-Dibromo-6-(2-methoxyethyl)aniline. Avoid creating dust.
-
Dissolution: Add the solvent to the vessel containing the weighed compound. Ensure the vessel is appropriately sized to prevent splashing.
Step 3: During the Reaction
-
Constant Monitoring: Keep the reaction setup within the fume hood and monitor it regularly.
-
Maintain Containment: Ensure all vessels are properly sealed or vented as required by the experimental protocol.
Step 4: Work-up and Purification
-
Quenching: If the reaction requires quenching, perform this step slowly and carefully to avoid uncontrolled exothermic reactions.
-
Extractions and Transfers: Use a funnel for liquid transfers to minimize the risk of spills.
Step 5: Decontamination and Waste Disposal
-
Clean Glassware: Rinse all contaminated glassware with a suitable solvent within the fume hood. The initial rinsate should be treated as hazardous waste.
-
Dispose of Solid Waste: All contaminated solid waste, including gloves, weighing paper, and paper towels, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Halogenated organic waste should be collected in a designated, properly labeled container.[14] Do not mix with other waste streams.
-
Final Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with a non-reactive absorbent material (e.g., vermiculite or sand). Collect the material in a sealed container for hazardous waste disposal.
-
Large Spill (outside fume hood): Evacuate the immediate area and alert laboratory personnel. If you are trained and have the appropriate respiratory protection, you can assist in the cleanup. Otherwise, contact your institution's environmental health and safety department.[2]
-
Disposal Plan
All waste containing 2,4-Dibromo-6-(2-methoxyethyl)aniline must be treated as hazardous waste.
-
Waste Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Vendor: Follow your institution's procedures for the collection and disposal of hazardous chemical waste by a licensed vendor. Brominated waste may require high-temperature incineration or other specialized treatment methods.[15]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for safely handling 2,4-Dibromo-6-(2-methoxyethyl)aniline.
Caption: A workflow diagram illustrating the key procedural steps for the safe handling of 2,4-Dibromo-6-(2-methoxyethyl)aniline.
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Loba Chemie. (n.d.). ANILINE EXTRA PURE - Safety Data Sheet.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2,6-Dibromo-4-methylaniline.
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET - 2,6-Dibromo-p-toluidine.
- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - 2,4-Dibromoaniline.
- Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6).
- Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
- Arbill. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aniline.
- Fisher Scientific. (2011, August 16). SAFETY DATA SHEET - 2,6-Dibromoaniline, 97%.
- Chemtalk. (n.d.). Bromine water - disposal.
- Global Safety Management, Inc. (2015, March 19). Safety Data Sheet - Aniline.
- ChemicalBook. (2025, August 9). Chemical Safety Data Sheet MSDS / SDS - 2,6-Dibromo-4-(trifluoromethoxy)aniline.
- ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?.
- University of Texas at Dallas. (n.d.). Aniline - Standard Operating Procedure.
- ChemicalBook. (n.d.). Aniline - Safety Data Sheet.
- MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. Ammonia Emergency Planning & Response & PPE | Ammonia PSM / RMP Training: Process Safety Management / Risk Magement Programs for Industrial Ammonia Refrigeration Systems [chemnep.com]
- 12. tandfonline.com [tandfonline.com]
- 13. velsafe.com [velsafe.com]
- 14. chemtalk.com.au [chemtalk.com.au]
- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
